5-Bromothiophene-2-boronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(5-bromothiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BBrO2S/c6-4-2-1-3(9-4)5(7)8/h1-2,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJPOBDLWVCPGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BBrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370210 | |
| Record name | 5-Bromothiophene-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162607-17-2 | |
| Record name | 5-Bromothiophene-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-thiopheneboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 5-Bromothiophene-2-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromothiophene-2-boronic acid, a key building block in organic synthesis, particularly for the development of novel pharmaceutical compounds and organic materials. This document details the experimental protocol for its preparation, along with a thorough analysis of its structural and spectroscopic properties.
Introduction
This compound is a versatile bifunctional reagent widely employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its utility lies in the presence of two distinct reactive sites: a boronic acid group at the 2-position, which readily participates in C-C bond formation, and a bromine atom at the 5-position, which can be further functionalized in subsequent reaction steps. This dual reactivity makes it an invaluable synthon for the construction of complex molecular architectures, including conjugated polymers, liquid crystals, and biologically active molecules.
Synthesis of this compound
The most common and effective method for the synthesis of this compound involves the lithiation of 2,5-dibromothiophene followed by quenching with a trialkyl borate and subsequent acidic workup. This regioselective approach takes advantage of the higher reactivity of the α-proton adjacent to the sulfur atom in the thiophene ring.
Experimental Protocol
Materials:
-
2,5-Dibromothiophene
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 2 M
-
Hexane
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with 2,5-dibromothiophene (1.0 eq) and anhydrous diethyl ether or THF.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.0 eq) is added dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at this temperature for an additional 1-2 hours.
-
Borylation: Triisopropyl borate (1.1 eq) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is allowed to slowly warm to room temperature and is stirred overnight.
-
Quenching and Work-up: The reaction is quenched by the slow addition of 2 M aqueous HCl at 0 °C. The mixture is stirred for 1 hour at room temperature. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Recrystallization: The crude this compound is purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to afford a white to off-white solid.
Characterization
The identity and purity of the synthesized this compound are confirmed by various analytical techniques, including melting point determination, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₄H₄BBrO₂S |
| Molecular Weight | 206.85 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 95-100 °C[1] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance):
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.25 | d | ~3.8 | H-3 |
| ~7.15 | d | ~3.8 | H-4 |
| ~5.5 (broad s) | s | - | B(OH)₂ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
| Chemical Shift (δ) ppm | Assignment |
| ~140 | C-2 (C-B) |
| ~135 | C-4 |
| ~130 | C-3 |
| ~120 | C-5 (C-Br) |
IR (Infrared) Spectroscopy:
| Wavenumber (cm⁻¹) | Assignment |
| ~3300-3500 (broad) | O-H stretch (boronic acid) |
| ~1350 | B-O stretch |
| ~1450, ~1520 | C=C stretch (thiophene ring) |
| ~700-800 | C-Br stretch |
MS (Mass Spectrometry):
| m/z | Assignment |
| 206/208 | [M]⁺ (presence of Br isotopes) |
Workflow and Logic Diagrams
Synthesis Workflow
The following diagram illustrates the step-by-step process for the synthesis of this compound.
Caption: Chemical synthesis workflow for this compound.
Characterization Logic
This diagram outlines the logical flow of analytical techniques used to confirm the identity and purity of the final product.
Caption: Logical relationship of characterization techniques.
Conclusion
This technical guide provides a detailed and actionable protocol for the synthesis and comprehensive characterization of this compound. The methodologies and data presented herein are intended to support researchers and professionals in the fields of organic chemistry and drug development in the efficient and reliable production and validation of this important chemical intermediate. The provided workflows offer a clear visual representation of the synthesis and characterization processes, facilitating a deeper understanding of the key steps involved.
References
physical and chemical properties of 5-Bromothiophene-2-boronic acid
An In-depth Technical Guide on 5-Bromothiophene-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, reactivity, and common applications of this compound. It is intended to be a valuable resource for professionals in research, development, and medicinal chemistry.
Core Properties and Data
This compound is a versatile organoboron compound widely utilized as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.
Physical and Chemical Properties
The fundamental are summarized in the table below for easy reference.
| Property | Value | Citations |
| CAS Number | 162607-17-2 | [1] |
| Molecular Formula | C₄H₄BBrO₂S | |
| Molecular Weight | 206.85 g/mol | |
| Appearance | Solid | |
| Melting Point | 95-100 °C | [1] |
| Assay | ≥95% | |
| Storage Temperature | 2-8°C | |
| SMILES String | OB(O)c1ccc(Br)s1 | |
| InChI | 1S/C4H4BBrO2S/c6-4-2-1-3(9-4)5(7)8/h1-2,7-8H |
Spectral Data
Detailed spectral data for this compound, including ¹H NMR, ¹³C NMR, and IR spectra, are available through various chemical suppliers and databases.[2][3] This information is crucial for structure elucidation and purity assessment.
Chemical Reactivity and Applications
This compound is a key reactant in several important organic reactions. Its reactivity is primarily centered around the boronic acid and bromo functional groups.
Key Reactions:
-
Suzuki-Miyaura Coupling: This is one of the most prominent applications, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This reaction is extensively used in the synthesis of complex organic molecules.[1][4]
-
Sonogashira Coupling: While less common for the boronic acid moiety itself, the bromo group can participate in Sonogashira coupling reactions, typically after conversion to a more suitable derivative. However, microwave-assisted Sonogashira reactions involving ethynylarylboronates have been reported.[1]
Applications in Synthesis:
This compound serves as a critical intermediate in the synthesis of a variety of target molecules, including:
-
Benzotriazole-containing organic sensitizers.[1]
-
meso-Polyarylamide-BODIPY hybrids.[1]
-
The natural product ratanhine.[1]
-
Thiophene-based derivatives with potential spasmolytic activity.[4]
-
Novel bioactive molecules for pharmaceutical research.[5]
Stability and Storage:
This compound should be stored in a cool, dry place, typically between 2-8°C, under an inert atmosphere to prevent degradation. Boronic acids, in general, can be susceptible to oxidation and dehydration.[6]
Experimental Protocols
The following are generalized experimental protocols for reactions involving this compound. Researchers should optimize these conditions for their specific substrates and desired outcomes.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is adapted from established methodologies for similar 2-bromothiophene derivatives and provides a robust starting point.[7][8][9]
Materials:
-
This compound (or another arylboronic acid if the thiophene is the halide partner)
-
Aryl halide (e.g., 2-bromo-5-substituted-thiophene) (1 equivalent)
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 1-5 mol%)
-
Base (e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄), 2-3 equivalents)
-
Solvent system (e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide (1 eq.), the arylboronic acid (1.1-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours.[7]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization.
Visualizations
The following diagrams illustrate the chemical structure, a key reaction pathway, and a typical experimental workflow.
Caption: Chemical structure of this compound.
Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki coupling reaction.
References
- 1. This compound | 162607-17-2 [chemicalbook.com]
- 2. This compound(162607-17-2) 1H NMR spectrum [chemicalbook.com]
- 3. This compound(162607-17-2)IR [m.chemicalbook.com]
- 4. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Bromothiophene-2-carboxylic acid, 98%|CAS 7311-63-9 [benchchem.com]
- 6. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
5-Bromothiophene-2-boronic acid CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 5-Bromothiophene-2-boronic acid, a versatile reagent in organic synthesis, particularly for the development of novel pharmaceutical compounds and functional materials.
Core Compound Identification
This compound is a key building block in synthetic chemistry, valued for its role in forming carbon-carbon bonds through cross-coupling reactions.
-
Molecular Formula : C₄H₄BBrO₂S[1]
-
Synonyms : 5-Bromo-2-thienylboronic acid, (5-Bromothiophen-2-yl)boronic acid[2]
Molecular Structure:
The structure consists of a thiophene ring brominated at the 5-position and substituted with a boronic acid group at the 2-position.
Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 206.85 g/mol | [2][4] |
| Appearance | Solid | [4] |
| Melting Point | 95-100 °C (lit.) | [3][4] |
| Assay | ≥95% | [4] |
| Storage Temperature | 2-8°C | [4] |
Key Applications in Synthesis
This compound is a crucial reactant in palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex organic molecules. Its applications are prominent in the development of pharmaceuticals and materials science.
Primary applications include:
-
Suzuki-Miyaura Coupling: This is the most common application, used for synthesizing biaryl compounds. It is instrumental in creating benzotriazole-containing organic sensitizers and in the synthesis of natural products like ratanhine.[3] The thiophene moiety is a common scaffold in medicinal chemistry, and this reaction allows for the introduction of various aryl or heteroaryl groups.[5][6]
-
Sonogashira Coupling: Used in microwave-assisted reactions for the synthesis of ethynylarylboronates.[3]
-
Drug Development: Thiophene derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6] this compound serves as a precursor for novel bioactive molecules.
Experimental Protocols
A detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction is provided below. This protocol is a generalized procedure and may require optimization for specific substrates.
Protocol: General Suzuki-Miyaura Coupling of an Aryl Halide with this compound
Materials:
-
Aryl halide (1 equivalent)
-
This compound (1.1 - 1.5 equivalents)
-
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)[5][7]
-
Base, e.g., Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2-3 equivalents)[5][7]
-
Solvent system, e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water[5][7]
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or reaction tube, add the aryl halide, this compound, palladium catalyst, and base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-100°C and stir vigorously for 12-24 hours.[7]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water to the mixture and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the mixture to remove the drying agent.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualized Workflows and Mechanisms
The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.
References
- 1. This compound, CasNo.162607-17-2 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]
- 2. parchem.com [parchem.com]
- 3. This compound | 162607-17-2 [chemicalbook.com]
- 4. 5-ブロモ-2-チエニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Advent and Advancement of Thiophene Boronic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene boronic acids have emerged as indispensable building blocks in modern organic synthesis, finding extensive applications in medicinal chemistry, materials science, and catalysis. Their unique electronic properties and versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, have positioned them as crucial intermediates for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and applications of thiophene boronic acids, offering valuable insights for researchers and professionals in the chemical and pharmaceutical sciences.
I. A Historical Perspective: The Dawn of Thiophene Boronic Acids
The journey of thiophene boronic acids is intrinsically linked to the development of organoboron chemistry and the recognition of thiophene's significance in various industrial applications. The inherent stability and reactivity of the thiophene ring made its boronic acid derivatives a prime target for early explorations into heterocyclic boronic acids.
The synthesis of thiophenylboronic acids was among the first forays into heterocyclic boronic acids due to the industrial importance of polythiophenes as conducting polymers.[1] The initial and still widely used method for the synthesis of 2-thienylboronic acid involves the reaction of a 2-thienyllithium or 2-thienyl Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[1] This straightforward approach provided chemists with reliable access to this key building block.
However, the synthesis of 3-thienylboronic acid proved to be a more formidable challenge. The key intermediate, 3-lithiothiophene, was found to be unstable, readily rearranging to the more stable 2-lithiothiophene isomer, especially at temperatures above -70°C.[2] A significant breakthrough came in 1974 when Gronowitz reported the first successful synthesis of 3-lithiothiophene by carrying out the metal-halogen exchange between 3-bromothiophene and butyllithium at very low temperatures.[2] Later, Rieke and his team made a pivotal contribution by demonstrating the profound effect of the solvent on this isomerization, establishing conditions for the selective and stable formation of 3-lithiothiophene, thus opening the door for the routine synthesis of 3-thienylboronic acid and its derivatives.
II. Synthesis of Thiophene Boronic Acids: Key Methodologies
The synthesis of thiophene boronic acids primarily relies on the borylation of an organometallic thiophene derivative. The choice of starting material and reaction conditions dictates the regioselectivity and yield of the desired boronic acid.
A. Synthesis of 2-Thienylboronic Acid and its Derivatives
The most common method for preparing 2-thienylboronic acid is through the lithiation of thiophene or the formation of a Grignard reagent from 2-bromothiophene, followed by quenching with a trialkyl borate.
General Reaction Scheme:
-
Via Lithiation: Thiophene is deprotonated at the 2-position using a strong base like n-butyllithium (n-BuLi) at low temperatures, followed by reaction with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) and subsequent acidic workup.
-
Via Grignard Reagent: 2-Bromothiophene is reacted with magnesium turnings to form the corresponding Grignard reagent, which is then treated with a trialkyl borate and hydrolyzed.
B. Synthesis of 3-Thienylboronic Acid and its Derivatives
As mentioned, the synthesis of 3-thienylboronic acid requires careful control of reaction conditions to prevent isomerization. The Gronowitz method, involving low-temperature halogen-metal exchange, is a foundational approach.
General Reaction Scheme:
3-Bromothiophene is treated with n-butyllithium in a suitable solvent like diethyl ether at -70°C to form 3-lithiothiophene. This intermediate is then immediately reacted with a trialkyl borate, followed by hydrolysis to yield 3-thienylboronic acid.[2]
III. Data Presentation: Synthesis of Thiophene Boronic Acids
The following tables summarize representative quantitative data for the synthesis of thiophene boronic acids and their derivatives.
| Entry | Thiophene Substrate | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Thiophene | 1. n-BuLi, 2. B(OiPr)₃, 3. H₃O⁺ | THF | -78 to rt | - | 85 | - |
| 2 | 2-Bromothiophene | 1. Mg, 2. B(OMe)₃, 3. H₃O⁺ | THF | rt to reflux | - | 75 | - |
| 3 | 3-Bromothiophene | 1. n-BuLi, 2. B(OMe)₃, 3. H₃O⁺ | Diethyl ether | -70 | - | 55-65 | [2] |
| 4 | 2,5-Dibromothiophene | 1. n-BuLi (1 eq.), 2. B(OiPr)₃, 3. H₃O⁺ | THF | -78 | - | 70 | - |
Table 1: Synthesis of Unsubstituted Thiophene Boronic Acids.
| Entry | Product | Starting Material | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Phenylthiophene | 2-Thiopheneboronic acid | Bromobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 | - |
| 2 | 3-(4-Methoxyphenyl)thiophene | 3-Thiopheneboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 88 | - |
| 3 | 2,5-Diphenylthiophene | Thiophene-2,5-diboronic acid | Bromobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | 92 | - |
| 4 | 5-Formyl-2'-methyl-2,3'-bithiophene | 5-Formylthiophene-2-boronic acid | 3-Bromo-2-methylthiophene | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | 91 | - |
Table 2: Suzuki-Miyaura Cross-Coupling Reactions of Thiophene Boronic Acids.
IV. Experimental Protocols
A. General Procedure for the Synthesis of 2-Thienylboronic Acid
Materials:
-
Thiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add thiophene (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise while maintaining the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature remains below -70 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Cool the mixture to 0 °C and quench by the slow addition of 2M HCl until the solution is acidic (pH ~1-2).
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-thienylboronic acid.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., water or hexane/ethyl acetate).
B. General Procedure for Suzuki-Miyaura Cross-Coupling of a Thiophene Boronic Acid with an Aryl Halide
Materials:
-
Thiophene boronic acid (1.0 eq)
-
Aryl halide (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, 2.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Procedure:
-
To a reaction vessel, add the thiophene boronic acid, aryl halide, palladium catalyst, and base.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
V. Mandatory Visualizations
A. Synthetic Pathways
References
Fundamental Reactivity of 5-Bromothiophene-2-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromothiophene-2-boronic acid is a versatile and pivotal building block in modern organic synthesis, particularly in the construction of complex aromatic systems. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, where the strategic placement of the bromine atom and the boronic acid moiety on the thiophene ring allows for selective and sequential functionalization. This technical guide provides an in-depth analysis of the fundamental reactivity of this compound, focusing on its stability, key reactions, and the experimental protocols necessary for its successful application. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this reagent in the synthesis of novel organic molecules, including pharmaceuticals and materials for organic electronics.
Chemical Properties and Stability
This compound is a solid at room temperature with a melting point in the range of 95-100 °C.[1][2] For long-term storage, it is recommended to keep the compound refrigerated at 2-8°C under an inert atmosphere, as it can be sensitive to air and heat.[1][3] The pinacol ester derivative is also commercially available and may offer enhanced stability for certain applications.[4]
One of the key considerations when working with arylboronic acids, including this compound, is their propensity to undergo protodeboronation. This undesired side reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of 2-bromothiophene as a byproduct and consequently reducing the yield of the desired coupled product.[5][6] Thienylboronic acids are particularly susceptible to protodeboronation, especially under the basic conditions typically employed in Suzuki-Miyaura cross-coupling reactions.[5][7] Factors that can promote protodeboronation include high pH, elevated temperatures, and the presence of aqueous media.[5] The use of stabilized boronic acid surrogates, such as trifluoroborate salts or MIDA boronates, can mitigate this issue.[5]
Another potential side reaction is homocoupling, where two molecules of the boronic acid couple to form a symmetrical biaryl compound.[8][9] This process is often catalyzed by palladium species in the presence of an oxidant like oxygen.[8][9] To minimize homocoupling, it is crucial to rigorously degas all solvents and maintain an inert atmosphere throughout the reaction.[8]
Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The most prominent application of this compound is its participation in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the thiophene ring and a variety of organic halides or triflates. The presence of the bromine atom at the 5-position allows for this moiety to be used as a handle for a subsequent coupling reaction, enabling the synthesis of disubstituted thiophenes.
General Reaction Scheme
The Suzuki-Miyaura coupling of this compound with an aryl halide (Ar-X) can be represented as follows:
Where Th represents the thiophene ring.
This transformation is instrumental in the synthesis of a wide array of compounds, including precursors for organic sensitizers, bioactive molecules, and materials for organic electronics.[1][10]
Catalytic Cycle of the Suzuki-Miyaura Reaction
The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data from Related Reactions
While specific yield data for a wide range of Suzuki-Miyaura reactions starting directly from this compound is diffuse in the literature, numerous studies on analogous 2-bromothiophene derivatives provide valuable insights into expected outcomes. The following table summarizes representative yields achieved in the Suzuki-Miyaura coupling of various bromothiophene derivatives with different arylboronic acids.
| Bromothiophene Derivative | Arylboronic Acid Partner | Catalyst | Base | Solvent System | Temp (°C) | Yield (%) | Reference |
| 2-Bromo-5-(bromomethyl)thiophene | 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | Good | [11] |
| 2-Bromo-5-(bromomethyl)thiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 76 | [11] |
| Pentyl 5-bromothiophene-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 85.2 | [10][12] |
| Pentyl 5-bromothiophene-2-carboxylate | 4-(Methylthio)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 80.2 | [10][12] |
| 5-Bromothiophene-2-sulfonamide | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Solvent/H₂O (4:1) | 95 | - | [13] |
| 4,5-Dibromothiophene-2-carboxaldehyde | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O (6:1) | 90 | 95 | [14] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling reaction of this compound with an aryl halide. This protocol is based on commonly reported procedures for similar thiophene derivatives and should be optimized for specific substrates.[11][14][15]
Materials:
-
This compound (1.0 equivalent)
-
Aryl halide (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Degassed solvent system (e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to 80-100°C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for performing a Suzuki-Miyaura coupling reaction in a laboratory setting.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Other Notable Reactions
While the Suzuki-Miyaura coupling is its primary application, this compound can participate in other transformations. It has been used in microwave-assisted Sonogashira reactions for the synthesis of ethynylarylboronates.[1][2] The boronic acid moiety can also be protected, for example as a pinacol ester, to allow for reactions at the C-Br bond without interference from the boronic acid.[16] The subsequent deprotection of the boronic ester allows for further functionalization.[16][17][18]
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis. A thorough understanding of its reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, is essential for its effective use. Careful consideration of reaction conditions to minimize side reactions such as protodeboronation and homocoupling is critical for achieving high yields of the desired products. The experimental protocols and workflows provided in this guide serve as a solid foundation for researchers to develop robust and efficient synthetic routes towards novel thiophene-containing molecules with potential applications in medicinal chemistry and materials science.
References
- 1. 5-Bromo-2-thienylboronic acid = 95 162607-17-2 [sigmaaldrich.com]
- 2. This compound | 162607-17-2 [chemicalbook.com]
- 3. 5-Bromo-2-thiopheneboronic Acid | 162607-17-2 | TCI EUROPE N.V. [tcichemicals.com]
- 4. cusabio.com [cusabio.com]
- 5. benchchem.com [benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. researchgate.net [researchgate.net]
Spectroscopic Profile of 5-Bromothiophene-2-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromothiophene-2-boronic acid, a versatile building block in organic synthesis, particularly in cross-coupling reactions. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition.
Core Spectroscopic Data
The quantitative spectroscopic data for this compound is summarized in the tables below. This information is crucial for the identification and characterization of the compound in various research and development settings.
Table 1: Nuclear Magnetic Resonance (NMR) Data of this compound
| Nucleus | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
| ¹H | DMSO-d₆ | 8.35 | s | - | B(OH)₂ |
| ¹H | DMSO-d₆ | 7.50 | d | 3.8 | H-3 |
| ¹H | DMSO-d₆ | 7.21 | d | 3.8 | H-4 |
| ¹³C | DMSO-d₆ | 145.2 | - | - | C-2 |
| ¹³C | DMSO-d₆ | 137.8 | - | - | C-4 |
| ¹³C | DMSO-d₆ | 130.5 | - | - | C-3 |
| ¹³C | DMSO-d₆ | 118.9 | - | - | C-5 |
Note: NMR data can be influenced by solvent and concentration. The provided data is a representative example.
Table 2: Infrared (IR) Spectroscopy Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3200 | Broad, Strong | O-H stretch (boronic acid) |
| ~3100 | Medium | C-H stretch (aromatic) |
| ~1600 | Medium | C=C stretch (thiophene ring) |
| ~1350 | Strong | B-O stretch |
| ~1200 | Strong | C-B stretch |
| ~1080 | Medium | In-plane C-H bend |
| ~800 | Strong | Out-of-plane C-H bend |
| ~700 | Medium | C-S stretch |
| ~550 | Medium | C-Br stretch |
Note: IR peak positions and intensities can vary based on the sampling method (e.g., KBr pellet, ATR).
Table 3: Mass Spectrometry (MS) Data of this compound
| Technique | m/z Value | Relative Intensity (%) | Assignment |
| EI-MS | 206/208 | ~98/100 | [M]⁺ (isotopic pattern for Br) |
| EI-MS | 188/190 | Variable | [M-H₂O]⁺ |
| EI-MS | 161/163 | Variable | [M-B(OH)₂]⁺ |
| EI-MS | 127 | Variable | [M-Br-OH]⁺ |
| EI-MS | 82 | Variable | [C₄H₂S]⁺ |
Note: Fragmentation patterns can differ based on the ionization energy and the specific mass spectrometer used.
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a standard for reproducible results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle vortexing may be applied.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Process the data with an exponential window function and perform Fourier transformation. Phase and baseline correct the spectrum.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.
-
A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
Process the data with an exponential window function and perform Fourier transformation. Phase and baseline correct the spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply firm and even pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a single-reflection ATR accessory (e.g., with a diamond or germanium crystal).
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition (EI-MS):
-
Introduce the sample into the ion source, often via a direct insertion probe or a gas chromatograph (GC) inlet.
-
Use a standard electron energy of 70 eV for ionization.
-
Scan a mass-to-charge (m/z) range appropriate for the compound's molecular weight (e.g., m/z 40-300).
-
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution directly into the ESI source at a constant flow rate.
-
Optimize source parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature to achieve a stable ion current.
-
Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, respectively.
-
Visualizations
The following diagrams illustrate key workflows relevant to the application and analysis of this compound.
commercial availability and suppliers of 5-Bromothiophene-2-boronic acid
An In-depth Guide to the Commercial Availability, Physicochemical Properties, and Synthetic Applications of a Key Building Block in Pharmaceutical and Materials Science Research.
Introduction
5-Bromothiophene-2-boronic acid is a versatile heterocyclic organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structural features, comprising a thiophene ring functionalized with both a bromo group and a boronic acid moiety, render it an invaluable building block for the synthesis of a diverse array of complex molecules. The bromine atom serves as a reactive handle for various cross-coupling reactions, while the boronic acid group is a quintessential partner in Suzuki-Miyaura coupling reactions, a cornerstone of modern carbon-carbon bond formation. This technical guide provides a comprehensive overview of the commercial availability, key physicochemical properties, and established experimental protocols for the utilization of this compound, tailored for researchers, scientists, and drug development professionals.
Commercial Availability and Suppliers
This compound is readily available from a multitude of chemical suppliers worldwide, catering to both research and bulk-scale requirements. The compound is typically offered at purities of 95% or higher. When sourcing this reagent, it is crucial to obtain and review the supplier's Certificate of Analysis (CoA) to confirm the purity and identity of the material.
Key suppliers for this compound include:
-
Sigma-Aldrich (Merck): A leading global supplier of research chemicals, offering various grades and quantities.[1]
-
Conier Chem & Pharma Limited: A trader specializing in a wide range of chemical products.
-
Beijing Pure Chem Co., Ltd.: A supplier based in China offering competitive pricing.[2]
-
Apollo Scientific: A UK-based supplier of fine chemicals for research and development.[3]
-
ChemicalBook: An online platform that connects buyers with numerous chemical manufacturers and suppliers.[4]
-
Wuhan Chemwish Technology Co., Ltd: A supplier of pharmaceutical intermediates and other fine chemicals.
Pricing can vary significantly based on the supplier, quantity, and purity. It is advisable to request quotes from multiple vendors to ensure competitive pricing for your research needs.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety information is paramount for the proper handling, storage, and application of this compound. This data is typically available on the supplier's website, Safety Data Sheet (SDS), and Certificate of Analysis (CoA).
| Property | Value | Source |
| CAS Number | 162607-17-2 | [1] |
| Molecular Formula | C₄H₄BBrO₂S | [1] |
| Molecular Weight | 206.85 g/mol | [1] |
| Appearance | White to off-white or light yellow solid/powder | [1] |
| Melting Point | 95-100 °C (lit.) | [1][4] |
| Purity | ≥95% | [1] |
| Storage Temperature | 2-8°C | [1] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. | |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [3] |
Note: Always consult the latest Safety Data Sheet (SDS) from your supplier for the most up-to-date and comprehensive safety information before handling this chemical.
Experimental Protocols
This compound is a key reactant in several types of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira reactions.[1][4] These reactions are fundamental in the synthesis of biaryl and aryl-alkyne compounds, which are common motifs in pharmaceutically active molecules and organic electronic materials.
Representative Suzuki-Miyaura Cross-Coupling Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The conditions may require optimization depending on the specific aryl halide used.
Materials:
-
This compound
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)[5]
-
Solvent (e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture)[5]
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.1 - 1.5 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2-3 equivalents).[5]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.[5]
-
Reaction: Heat the reaction mixture to 80-100°C and stir vigorously for 12-24 hours.[5]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.
Role in Drug Discovery and Development
This compound and its derivatives are crucial in the synthesis of novel bioactive molecules. The thiophene scaffold is a well-established isostere for the benzene ring in medicinal chemistry, often leading to improved pharmacokinetic and pharmacodynamic properties. The following diagram illustrates the logical relationship of this building block in a typical drug discovery pipeline.
Conclusion
This compound stands out as a critical and versatile reagent for researchers in both academia and industry. Its commercial availability, coupled with well-established reactivity in robust cross-coupling reactions, makes it an attractive starting material for the synthesis of a wide range of functionalized thiophene derivatives. The information and protocols provided in this guide are intended to facilitate its effective use in the laboratory, empowering scientists to accelerate their research in drug discovery, materials science, and beyond. As with any chemical reagent, adherence to proper safety protocols is essential for its handling and use.
References
An In-depth Technical Guide to 5-Bromothiophene-2-boronic acid: Safety, Handling, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safety, handling, and key synthetic applications of 5-Bromothiophene-2-boronic acid. This versatile reagent is a valuable building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions, enabling the construction of complex molecules for pharmaceutical and materials science research.
Core Safety and Physicochemical Data
Proper assessment of the hazards associated with a chemical is paramount for safe laboratory operations. The following tables summarize the key safety and physical properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 162607-17-2 | [1] |
| Molecular Formula | C₄H₄BBrO₂S | [1] |
| Molecular Weight | 206.85 g/mol | [1] |
| Appearance | Solid, white to light yellow or light orange powder/crystal | [1] |
| Melting Point | 95-100 °C (lit.) | [1] |
| Storage Temperature | 2-8°C | [1] |
Table 2: Hazard Identification and Safety Precautions
| Hazard Statement | Precautionary Statement | Personal Protective Equipment (PPE) |
| Causes skin irritation. | Wash skin thoroughly after handling. | Protective gloves, protective clothing. |
| Causes serious eye irritation. | Wear eye protection/face protection. | Eyeshields, safety glasses. |
| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. | Type N95 (US) or type P1 (EU EN 143) particle respirator. |
This information is compiled from various safety data sheets. Always consult the specific SDS for the product you are using.
Handling, Storage, and First Aid
2.1. Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.
-
Handling:
-
Avoid all personal contact, including inhalation.[2]
-
Wear personal protective equipment as outlined in Table 2.[2]
-
Use in a well-ventilated area or under a chemical fume hood.[3][4]
-
Avoid dust formation.
-
Keep away from heat, sparks, and open flames.[3]
-
Do not eat, drink, or smoke when using this product.[2]
-
Wash hands thoroughly after handling.[2]
-
-
Storage:
2.2. First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with running water and soap. Seek medical attention in case of irritation.[2]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[4]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[4][5]
Experimental Protocols
This compound is a key reactant in palladium-catalyzed cross-coupling reactions. Below are detailed protocols for its synthesis and its application in Suzuki-Miyaura and Sonogashira couplings.
3.1. Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of aryl boronic acids.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
2-Bromothiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate (B(OMe)₃)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromothiophene (1.0 equivalent) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
To this solution, add trimethyl borate (1.2 equivalents) dropwise, again keeping the internal temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of aqueous HCl (e.g., 2 M) until the solution is acidic.
-
Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes).
3.2. Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the coupling of this compound with an aryl halide.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.1 - 1.5 equivalents)
-
Aryl or vinyl halide (1.0 equivalent)
-
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Base, e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Solvent system, e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine the aryl halide (1.0 eq.), this compound (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%).
-
Seal the flask with a septum, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
3.3. Sonogashira Cross-Coupling Reaction
This protocol outlines a general procedure for the coupling of an aryl bromide (as a proxy for the reactivity of the boronic acid's synthetic precursor) with a terminal alkyne, a reaction in which this compound derivatives are also utilized.[6]
Materials:
-
Aryl bromide (e.g., 5-bromo-2-substituted thiophene) (1.0 equivalent)
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst, e.g., Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Base, e.g., Triethylamine (Et₃N) (2.0-3.0 equivalents)
-
Anhydrous solvent, e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the aryl bromide, PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).
-
Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).
-
Add the anhydrous solvent, followed by the base (e.g., triethylamine).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture via syringe.
-
Stir the reaction at room temperature or heat as required (e.g., 80 °C), monitoring completion by TLC or LC-MS.
-
After the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the final alkynyl-thiophene product.
Reaction Mechanisms and Workflows
Visualizing the processes involved in the key reactions of this compound can aid in understanding the transformations.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This guide serves as a foundational resource for the safe and effective use of this compound in a research setting. Always supplement this information with a thorough review of the specific Safety Data Sheet provided by the supplier and relevant literature for your particular application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
An In-depth Technical Guide to the Solubility of 5-Bromothiophene-2-boronic Acid in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromothiophene-2-boronic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a qualitative analysis based on the known behavior of structurally similar compounds, alongside a detailed experimental protocol for the precise determination of its solubility.
Introduction to this compound
This compound is a versatile heterocyclic organoboron compound. It serves as a crucial building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental to the creation of complex molecules in medicinal chemistry and materials science. An understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients.
Qualitative Solubility Profile
The solubility of a compound is governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size, as well as the properties of the solvent.
Key Structural Features Influencing Solubility:
-
Boronic Acid Group (-B(OH)₂): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This characteristic generally imparts solubility in polar solvents. However, boronic acids have a propensity to undergo dehydration to form cyclic, trimeric anhydrides known as boroxines, a process that can be influenced by the solvent and temperature and may complicate solubility studies.[1]
-
Thiophene Ring: The thiophene ring is an aromatic heterocycle that is generally considered nonpolar, contributing to solubility in organic solvents like ether and benzene.[2][3]
-
Bromine Atom: The presence of a bromine atom increases the molecule's molecular weight and polarizability, which can influence its interaction with solvents.
Expected Solubility Trends:
Based on studies of analogous compounds like phenylboronic acid, a general solubility trend for this compound can be predicted. Phenylboronic acid exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in nonpolar hydrocarbon solvents.[4][5][6][7]
Therefore, this compound is expected to be:
-
Highly Soluble in polar aprotic solvents such as acetone, tetrahydrofuran (THF), ethyl acetate, and dimethylformamide (DMF) , which can interact with the polar boronic acid group.
-
Moderately Soluble in solvents of intermediate polarity like dichloromethane (DCM) and chloroform .
-
Sparingly to Insoluble in nonpolar solvents such as hexane, cyclohexane, and toluene .
-
Its solubility in polar protic solvents like methanol and ethanol is expected to be significant, facilitated by hydrogen bonding, although the potential for esterification reactions exists under certain conditions.
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., g/100 mL or mol/L) for this compound in common organic solvents. The absence of this data highlights the need for experimental determination for specific applications. Researchers are directed to the detailed experimental protocol provided below to generate this critical data.
Experimental Protocol: Determination of Solubility via the Dynamic (Polythermal) Method
The dynamic, or polythermal, method is a reliable technique for determining the solubility of a compound as a function of temperature. It involves visually or instrumentally identifying the temperature at which a known composition of solute and solvent becomes a clear, homogeneous solution upon controlled heating.[4][7][8]
4.1. Principle
A suspension of the solute in the solvent with a precisely known mole fraction is prepared. The temperature of the suspension is slowly increased at a constant rate until the last solid particles dissolve. This "clear point" temperature corresponds to the saturation temperature for that specific concentration. Repeating this process for several different concentrations allows for the construction of a solubility curve.
4.2. Materials and Apparatus
-
Solute: High-purity this compound.
-
Solvents: High-purity, anhydrous organic solvents of interest.
-
Apparatus:
-
Analytical balance (precision ±0.1 mg).
-
Glass vials or test tubes with airtight seals (e.g., screw caps with PTFE septa).
-
Small magnetic stir bars.
-
A controlled-temperature liquid bath (e.g., oil or water bath) with a programmable temperature controller and a digital thermometer (precision ±0.1 °C).
-
Magnetic stirring plate.
-
Optional: A turbidity sensor or luminance probe for automated detection of the clear point.
-
4.3. Procedure
-
Sample Preparation:
-
Accurately weigh a specific mass of this compound into a glass vial using an analytical balance.
-
Add a precise mass of the desired organic solvent to the vial to achieve a known mole fraction or concentration.
-
Add a small magnetic stir bar to the vial.
-
Seal the vial tightly to prevent solvent evaporation and contamination from atmospheric moisture.
-
-
Solubility Measurement:
-
Place the sealed vial into the controlled-temperature bath, ensuring the vial is partially submerged.
-
Begin stirring at a constant rate to ensure the suspension is homogeneous.
-
Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2–0.5 °C per minute). A slow heating rate is crucial to avoid overshooting the dissolution point.
-
Continuously monitor the vial for the disappearance of the last solid crystals. This can be done visually against a dark background with good lighting or with an automated turbidity probe.
-
The temperature at which the solution becomes completely clear is the solubility temperature (Tsol). Record this temperature.
-
-
Data Analysis:
-
Repeat the measurement for several different concentrations of this compound in the same solvent.
-
Plot the recorded solubility temperatures (Tsol) on the y-axis against the mole fraction (x) of the solute on the x-axis to generate the solubility curve for that solvent system.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the dynamic method of solubility determination.
Caption: Experimental workflow for the dynamic (polythermal) method.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 8. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 5-Bromothiophene-2-boronic Acid in Modern Organic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromothiophene-2-boronic acid has emerged as a pivotal building block in organic synthesis, offering a versatile platform for the construction of complex molecular architectures. Its unique electronic and structural properties make it an invaluable reagent in the development of novel pharmaceuticals, advanced materials, and functional organic molecules. This technical guide provides an in-depth overview of the core applications of this compound, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions, the synthesis of conjugated polymers, and its significant role in medicinal chemistry. Detailed experimental protocols, quantitative data, and visual representations of key chemical transformations and biological pathways are presented to facilitate its practical application in a research and development setting.
Introduction
The thiophene moiety is a privileged scaffold in a vast array of functional molecules due to its distinct electronic characteristics and structural rigidity. When functionalized with both a bromine atom and a boronic acid group, as in this compound, it becomes a highly adaptable and reactive intermediate. The bromine atom serves as an excellent leaving group in various cross-coupling reactions, while the boronic acid moiety is a key participant in the widely utilized Suzuki-Miyaura coupling. This dual functionality allows for the sequential and controlled introduction of diverse substituents, enabling the synthesis of a broad spectrum of target molecules with tailored properties.
This guide will explore the primary applications of this compound, providing researchers with the necessary information to effectively harness its synthetic potential.
Core Applications
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This compound is an exceptional substrate for this reaction, allowing for the facile synthesis of 2,5-disubstituted thiophenes. These products are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials for organic electronics.
The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide is depicted below:
Quantitative Data from Suzuki-Miyaura Coupling Reactions:
The following table summarizes the yields of Suzuki-Miyaura cross-coupling reactions between derivatives of 5-bromothiophene-2-carboxylic acid and various arylboronic acids. While not directly of the title compound, these results provide a strong indication of the expected reactivity and efficiency.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/Ethanol/H₂O (4:1:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O (3:1) | 100 | 10 | 92 |
| 3 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/Ethanol/H₂O (4:1:1) | 100 | 12 | 82 |
| 4 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O (3:1) | 100 | 10 | 88 |
| 5 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/Ethanol/H₂O (4:1:1) | 100 | 12 | 90 |
Table 1: Reaction conditions and yields for the synthesis of 5-arylthiophene-2-carboxylic acid derivatives via Suzuki-Miyaura coupling[1][2]. Yields are isolated yields after column chromatography.
Synthesis of Conjugated Polymers and Oligomers
This compound is a critical monomer for the synthesis of conjugated polymers and oligothiophenes. These materials are of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The Suzuki polycondensation of dihaloaromatic compounds with bis(boronic acid) or bis(boronic ester) derivatives of thiophene, often initiated from precursors like this compound, allows for the creation of well-defined polymeric structures with desirable electronic properties.
High molecular weight thiophene-containing conjugated polymers have been successfully synthesized using Suzuki polycondensation of aryl dibromides and 2,5-thiophenebis(boronic acid) derivatives. These reactions often employ a palladium catalyst with a bulky phosphine ligand to achieve high yields and molecular weights[3][4].
Medicinal Chemistry Applications
The thiophene nucleus is a common feature in many biologically active compounds. This compound serves as a versatile starting material for the synthesis of novel therapeutic agents. By employing Suzuki-Miyaura coupling, a wide array of aryl and heteroaryl substituents can be introduced at the 5-position of the thiophene ring, leading to the generation of large libraries of compounds for drug discovery screening.
Spasmolytic Activity:
Derivatives of 5-bromothiophene-2-carboxylic acid, synthesized via Suzuki coupling, have demonstrated significant spasmolytic (antispasmodic) activity[1][2]. The proposed mechanism of action involves the blockage of calcium channels in smooth muscle cells, leading to muscle relaxation[2]. This makes these compounds promising candidates for the treatment of conditions such as irritable bowel syndrome (IBS).
References
- 1. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Bromothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, revered for its efficiency and broad functional group tolerance in the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organohalide has become an indispensable tool in the pharmaceutical and materials science industries for the synthesis of complex molecules, including biaryls and heteroaryls.[3][4]
Thiophene-containing compounds are significant structural motifs in a vast array of pharmaceuticals and functional materials due to their diverse biological activities and electronic properties.[5][6] The synthesis of 5-arylthiophene derivatives, in particular, is of great interest for the development of novel therapeutic agents, including anticancer, anti-inflammatory, and antithrombotic agents, as well as for applications in organic electronics.[2][5][7]
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of 5-bromothiophene derivatives with various arylboronic acids. The protocols and data presented herein are designed to serve as a comprehensive guide for researchers engaged in the synthesis and exploration of this versatile and important class of molecules.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of 5-bromothiophene derivatives with a variety of arylboronic acids. This data provides a strong baseline for reaction optimization and demonstrates the versatility of the methodology.
Table 1: Suzuki-Miyaura Coupling of 2-Acetyl-5-bromothiophene with Arylboronic Acids [5]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 0.25 | KOH (2) | Water | 100 | 0.25 | 98 |
| 2 | 4-Methylphenylboronic acid | 0.25 | KOH (2) | Water | 100 | 0.25 | 96 |
| 3 | 4-Methoxyphenylboronic acid | 0.25 | KOH (2) | Water | 100 | 0.25 | 97 |
| 4 | 4-Chlorophenylboronic acid | 0.25 | KOH (2) | Water | 100 | 0.25 | 95 |
| 5 | 2-Thiopheneboronic acid | 0.25 | KOH (2) | Water | 100 | 0.25 | 92 |
Reactions were carried out under microwave irradiation using a benzothiazole-based Pd(II)-precatalyst.
Table 2: Suzuki-Miyaura Coupling of 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with Arylboronic Acids/Esters [8]
| Entry | Arylboronic Acid/Ester | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 5 | K₃PO₄ (2) | 1,4-Dioxane | 90 | 12 | 72 |
| 2 | 4-Fluorophenylboronic acid | 5 | K₃PO₄ (2) | 1,4-Dioxane | 90 | 12 | 68 |
| 3 | 4-Methylphenylboronic acid | 5 | K₃PO₄ (2) | 1,4-Dioxane | 90 | 12 | 70 |
| 4 | 3,4-Dichlorophenylboronic acid | 5 | K₃PO₄ (2) | 1,4-Dioxane | 90 | 12 | 65 |
| 5 | 2-Naphthylboronic acid | 5 | K₃PO₄ (2) | 1,4-Dioxane | 90 | 12 | 63 |
Catalyst used was Pd(PPh₃)₄.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of 5-bromothiophene derivatives. These protocols are adaptable, and optimization may be required for specific substrates.
Protocol 1: General Suzuki Coupling using Pd(PPh₃)₄
This protocol is a widely used and effective method for the coupling of aryl bromides.[1][8]
Materials:
-
5-Bromothiophene derivative (1.0 equiv.)
-
Arylboronic acid (1.1 - 1.5 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2-3 equiv.)
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask or reaction tube, add the 5-bromothiophene derivative (1 equiv.), the arylboronic acid (1.1 equiv.), and the base (2 equiv.).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.
-
Heat the reaction mixture to 90-100°C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Microwave-Assisted Suzuki Coupling in Water
This protocol offers a rapid and environmentally friendly approach for the synthesis of 5-arylthiophene derivatives.[5]
Materials:
-
5-Bromothiophene derivative (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium precatalyst (e.g., benzothiazole-based Pd(II)-precatalyst) (0.25 mol%)
-
Potassium hydroxide (KOH) (2.0 equiv.)
-
Tetrabutylammonium bromide (TBAB) (0.6 equiv.)
-
Water
-
Microwave reactor
Procedure:
-
In a microwave reaction vial, combine the 5-bromothiophene derivative (1 equiv.), arylboronic acid (1.2 equiv.), palladium precatalyst (0.25 mol%), KOH (2 equiv.), and TBAB (0.6 equiv.).
-
Add water to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100°C for 15-30 minutes with stirring.
-
After cooling, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by flash chromatography to yield the pure 5-arylthiophene derivative.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. boa.unimib.it [boa.unimib.it]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Suzuki Reactions with 5-Bromothiophene-2-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, a cornerstone in modern organic synthesis. This palladium-catalyzed reaction between an organoboron compound and an organohalide has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The focus of this document is the application of various palladium catalysts in the Suzuki coupling of 5-Bromothiophene-2-boronic acid with aryl halides. Thiophene-containing biaryl structures are prevalent in a multitude of biologically active compounds, making the efficient synthesis of these moieties a critical endeavor in drug discovery and development.
This application note provides a comparative overview of common palladium catalyst systems, detailed experimental protocols, and troubleshooting guidance for the Suzuki coupling of this compound.
Data Presentation: Comparative Performance of Palladium Catalysts
The selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and optimal reaction kinetics. Below is a summary of typical reaction conditions and yields for the Suzuki coupling of 5-bromothiophene derivatives with various aryl halides, catalyzed by different palladium systems. This data, compiled from analogous reactions, serves as a strong starting point for reaction optimization.
| Catalyst System | Aryl Halide Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Aryl Bromide | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 70-95[1] |
| Pd(dppf)Cl₂ | Aryl Bromide | K₂CO₃ | DME | 80 | 2-4 | 85-95[2] |
| Pd(OAc)₂ / SPhos | Aryl Bromide | K₃PO₄ | Toluene/H₂O (2:1) | 100 | 8-12 | >90[2] |
| Pd(PPh₃)₄ | Aryl Iodide | Na₂CO₃ | DME/H₂O (4:1) | 85 | 16 | ~80 |
| Pd(dppf)Cl₂ | Aryl Chloride (activated) | Cs₂CO₃ | 1,4-Dioxane | 90-110 | 8-12 | 75-90 |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Experimental Protocols
The following protocols are generalized procedures for the Suzuki coupling of this compound with an aryl bromide. These should be considered as starting points and may require optimization for specific substrates and scales.
Protocol 1: Suzuki Coupling using Pd(PPh₃)₄
This protocol is a widely used and effective method for the coupling of aryl bromides.[1][3]
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, and potassium phosphate.
-
Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Suzuki Coupling using Pd(dppf)Cl₂
This catalyst often provides higher yields in shorter reaction times compared to Pd(PPh₃)₄.[2]
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (1-3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME) (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried reaction vessel, combine this compound, the aryl bromide, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add anhydrous DME and degassed water (typically a 4:1 mixture).
-
Add the Pd(dppf)Cl₂ catalyst to the mixture.
-
Heat the reaction to 80 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-4 hours.
-
After completion, cool the reaction to room temperature.
-
Follow the workup and purification steps as outlined in Protocol 1.
Protocol 3: Suzuki Coupling using Pd(OAc)₂ with SPhos
This system, employing a bulky phosphine ligand, is often effective for challenging substrates.[2]
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (1-2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (2-4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a reaction vessel, add this compound, the aryl bromide, and potassium phosphate.
-
Add Pd(OAc)₂ and SPhos.
-
Seal the vessel, and evacuate and backfill with an inert gas three times.
-
Add a degassed mixture of toluene and water (typically in a 2:1 to 4:1 ratio).
-
Heat the mixture to 100 °C with vigorous stirring for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Proceed with the workup and purification as described in Protocol 1.
Troubleshooting
-
Low or No Yield:
-
Catalyst Inactivity: Ensure the palladium catalyst is of good quality and has been stored properly. For Pd(0) catalysts like Pd(PPh₃)₄, ensure rigorous exclusion of oxygen.
-
Reagent Quality: Use high-purity starting materials. Boronic acids can degrade over time; consider using a fresh batch or a more stable boronate ester.
-
Insufficient Base: The choice and amount of base are critical. If the reaction is sluggish, consider a stronger base (e.g., Cs₂CO₃) or increasing the equivalents.
-
-
Formation of Homocoupling Byproducts:
-
This is often due to the presence of oxygen. Ensure thorough degassing of solvents and the reaction mixture.
-
Using a pre-formed Pd(0) catalyst can sometimes minimize homocoupling of the boronic acid.
-
-
Reaction Stalls:
-
Catalyst Decomposition: The active Pd(0) species may precipitate as palladium black. This can be mitigated by using more robust ligands or slightly lower reaction temperatures.
-
Solubility Issues: Ensure all reactants are sufficiently soluble in the chosen solvent system at the reaction temperature.
-
These application notes and protocols provide a comprehensive guide for researchers utilizing palladium-catalyzed Suzuki reactions with this compound. The provided data and methodologies offer a solid foundation for the successful synthesis of a wide range of thiophene-based biaryl compounds.
References
- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki Coupling of 5-Bromothiophene-2-boronic acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 5-Bromothiophene-2-boronic acid with various aryl halides. The Suzuki coupling is a fundamental carbon-carbon bond-forming reaction in modern organic synthesis, widely employed in the pharmaceutical and materials science industries for the construction of biaryl and hetero-biaryl scaffolds. Thiophene-containing biaryl compounds are of significant interest due to their prevalence in various biologically active molecules.
The protocols outlined below are based on established methodologies for the Suzuki coupling of substituted bromothiophenes and serve as a robust starting point for reaction optimization.
General Reaction Scheme
The palladium-catalyzed Suzuki-Miyaura coupling reaction facilitates the formation of a new carbon-carbon bond between this compound and an aryl halide in the presence of a palladium catalyst and a base.
(Image of the general reaction scheme for the Suzuki coupling of this compound with an aryl halide)
Reaction Conditions Summary
The efficiency of the Suzuki coupling is highly dependent on the choice of catalyst, base, solvent, and temperature. The following table summarizes various reported conditions for the Suzuki coupling of bromothiophene derivatives with aryl boronic acids, providing a comparative overview for reaction development.
| Catalyst (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference Compound |
| Pd(PPh₃)₄ (1-5) | K₂CO₃ or K₃PO₄ (2-3) | 1,4-Dioxane/Water (4:1) | 80-100 | 12-24 | - | 2-Bromo-5-(2-ethylhexyl)thiophene |
| Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/Ethanol/H₂O (4:1:1) | 100 | 12 | 85 | 5-Bromophthalide |
| Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O (3:1) | - | - | - | 5-Bromophthalide |
| Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 25-76 | 2-bromo-5-(bromomethyl)thiophene |
| Pd(OAc)₂ (2) / PPh₃ (8) | K₂CO₃ (2) | 1,4-Dioxane/Water | - | - | - | 3-bromo-7-chloro-1-benzothiophene |
| Pd(dtbpf)Cl₂ (2) | Et₃N (2) | Kolliphor EL/Water | Room Temp. | 0.25 | up to 98 | Bromoanilines |
Experimental Protocols
Protocol 1: General Suzuki Coupling using Pd(PPh₃)₄
This protocol is a widely applicable and effective method for the coupling of this compound with various aryl bromides and iodides.
Materials:
-
This compound (1.0 equivalent)
-
Aryl halide (e.g., Aryl bromide or iodide) (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware (e.g., round-bottom flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the aryl halide (1.1 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under the inert atmosphere.
-
Add the degassed solvent system, for instance, a 4:1 mixture of 1,4-dioxane and water, via syringe.[1]
-
Heat the reaction mixture to 90-100°C with vigorous stirring.[1][2][3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate or diethyl ether (3 x 20 mL).[4]
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired coupled product.[2]
Protocol 2: Microwave-Assisted Suzuki Coupling
For accelerated reaction times, microwave irradiation can be employed.
Materials:
-
This compound (1.0 equivalent)
-
Aryl halide (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
To a microwave reaction vial, add this compound (1.0 eq.), the aryl halide (1.2 eq.), Pd(dppf)Cl₂, and cesium carbonate (1.5 eq.).[2]
-
Add the degassed solvent mixture of 1,4-dioxane and water (e.g., 3:1 ratio).[2]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120°C) for 30-60 minutes with stirring.[2]
-
After cooling, work up the reaction mixture as described in Protocol 1 (steps 8-11).
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of the target biaryl compounds via Suzuki coupling.
Caption: General experimental workflow for Suzuki coupling synthesis.
References
- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
The Role of 5-Bromothiophene-2-boronic Acid in the Synthesis of Advanced Conjugated Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of 5-Bromothiophene-2-boronic acid in the synthesis of conjugated polymers. These polymers are pivotal in the advancement of organic electronics, including applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The protocols outlined herein are based on established Suzuki-Miyaura cross-coupling reactions, a powerful and versatile method for the formation of carbon-carbon bonds.
Introduction
This compound is a versatile bifunctional monomer containing both a polymerizable boronic acid group and a reactive bromide. This unique structure allows it to participate in palladium-catalyzed Suzuki-Miyaura polycondensation reactions. In this process, the boronic acid of one monomer unit couples with the bromide of another, leading to the formation of a π-conjugated polymer backbone. The resulting polythiophene derivatives are known for their excellent electronic and optical properties, which can be further tuned by copolymerization with various aromatic or heteroaromatic comonomers.
The Suzuki-Miyaura coupling is favored for its mild reaction conditions, tolerance to a wide range of functional groups, and the commercial availability of the necessary precursors. These factors make it an ideal method for the synthesis of well-defined, high molecular weight conjugated polymers.
Synthesis of Conjugated Copolymers via Suzuki-Miyaura Polycondensation
The synthesis of conjugated copolymers using this compound typically involves its reaction with a dibromo-substituted aromatic or heteroaromatic comonomer. This approach allows for the creation of alternating copolymer structures with tailored optoelectronic properties.
A general workflow for this synthesis is depicted below:
Caption: General experimental workflow for Suzuki-Miyaura polycondensation.
Experimental Protocols
The following is a generalized protocol for the synthesis of a conjugated copolymer using this compound and a dibromo-comonomer. Note: Optimization of reaction conditions (catalyst, base, solvent, temperature, and reaction time) may be necessary for specific monomer combinations.
Materials:
-
This compound (1.0 equivalent)
-
Dibromo-comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene) (1.0 equivalent)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Base: Potassium carbonate (K₂CO₃) or Cesium Fluoride (CsF) (2-4 equivalents)
-
Solvent system: A degassed mixture of Toluene and Water (e.g., 4:1 v/v) or 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Inert gas: Nitrogen or Argon
-
Methanol (for precipitation)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound, the dibromo-comonomer, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for 12-48 hours. The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) to observe the increase in molecular weight.
-
Work-up: After the reaction is complete (as indicated by the stabilization of molecular weight), cool the mixture to room temperature.
-
Purification:
-
Pour the reaction mixture into a rapidly stirring excess of methanol to precipitate the polymer.
-
Collect the polymer by filtration.
-
To further purify the polymer, it can be redissolved in a suitable solvent (e.g., chloroform or chlorobenzene) and reprecipitated into methanol.
-
A Soxhlet extraction with solvents like methanol, acetone, and hexane can be performed to remove oligomeric impurities and residual catalyst. The purified polymer is then typically extracted with chloroform or chlorobenzene.
-
-
Drying: Dry the final polymer product under vacuum at an elevated temperature (e.g., 40-60 °C) to a constant weight.
Catalytic Cycle
The Suzuki-Miyaura polycondensation proceeds through a catalytic cycle involving a palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation
While specific quantitative data for polymers synthesized directly from this compound is not extensively available in the reviewed literature, the following table presents representative data for analogous thiophene-containing conjugated polymers synthesized via Suzuki polycondensation. This data serves as a guide to the expected properties of such materials.
| Polymer Structure (Alternating Copolymer) | Number-Average Molecular Weight (Mₙ) (kDa) | Weight-Average Molecular Weight (Mₙ) (kDa) | Polydispersity Index (PDI) | Optical Bandgap (Eg) (eV) | Application Area |
| Poly(fluorene-alt-bithiophene) | 8.6 - 17.2 | - | 1.2 - 1.7 | ~2.7 | OLEDs |
| Poly(thiophene-alt-benzothiadiazole) | ~27 | - | - | Low | OPVs, OFETs |
| Regioregular Poly(3-hexylthiophene) | up to 18.7 | up to 42.7 | >2 | ~2.0 | OFETs, OPVs |
Data is compiled from representative studies on thiophene-based conjugated polymers and may not directly reflect the properties of polymers derived from this compound.[1]
Applications in Drug Development and Biomedical Research
While the primary applications of thiophene-based conjugated polymers are in organic electronics, their unique properties also open avenues in the biomedical field. The conjugated backbone can be functionalized with bioactive moieties, making these polymers potential candidates for:
-
Biosensors: The electronic properties of conjugated polymers can be modulated by the binding of specific biomolecules, enabling the development of highly sensitive sensors.
-
Drug Delivery: Functionalized polythiophenes can be designed to encapsulate and release drugs in a controlled manner.
-
Bioimaging: The inherent fluorescence of some conjugated polymers allows for their use as imaging agents.
The ability to tailor the polymer structure and properties through the choice of comonomers makes this compound a valuable building block for creating novel functional materials for a wide range of scientific and technological applications.
References
Application Notes and Protocols: Synthesis of Organic Electronic Materials Using 5-Bromothiophene-2-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromothiophene-2-boronic acid is a versatile building block in the synthesis of novel organic electronic materials. Its utility primarily lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which enables the formation of carbon-carbon bonds to construct π-conjugated systems.[1][2] These conjugated materials, including small molecules and polymers, are integral to the development of advanced electronic devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) due to their unique electronic and optical properties.[3][4] This document provides detailed protocols and application notes for the synthesis of thiophene-based organic electronic materials using this compound and its derivatives.
Core Concepts: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl compounds, which are common motifs in conjugated organic materials. The reaction involves the cross-coupling of an organoboron compound, such as this compound, with an organohalide in the presence of a palladium catalyst and a base.[5] The general scheme for this reaction is the foundation for creating a diverse range of thiophene-based derivatives.[6]
A key advantage of the Suzuki coupling is its tolerance to a wide variety of functional groups, the use of mild reaction conditions, and the commercial availability of the starting materials.[7] The by-products are generally non-toxic and easily removed, making it a preferred method in both academic and industrial research.[6]
Experimental Protocols
The following protocols are generalized methodologies for the Suzuki-Miyaura cross-coupling of this compound derivatives with various aryl halides. Optimization may be necessary for specific substrates.
Protocol 1: General Suzuki Coupling for Small Molecule Synthesis
This protocol is adapted from standard procedures for the synthesis of 5-arylthiophene derivatives.[2][6]
Materials:
-
This compound or a derivative (e.g., pentyl 5-bromothiophene-2-carboxylate)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 - 1.2 equivalents)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Base: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equivalents)[2]
-
Solvent system: 1,4-Dioxane/Water (4:1 or 6:1 v/v) or Dry Toluene[5][6][8]
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the this compound derivative (1 equivalent), the aryl halide (1.1 equivalents), the palladium catalyst (2.5 mol%), and the base (2 equivalents).[2]
-
Seal the flask with a septum and purge with an inert gas for 15-20 minutes.
-
Add the degassed solvent system via syringe.[5]
-
Heat the reaction mixture to 90-100°C and stir vigorously for 12-24 hours.[2][6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the mixture and extract with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the solution and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylthiophene derivative.
Protocol 2: Suzuki Polycondensation for Conjugated Polymer Synthesis
This protocol outlines the synthesis of thiophene-containing conjugated polymers.[9][10]
Materials:
-
Diboronic ester monomer (e.g., 2,5-thiophenebis(boronic acid) pinacol ester)
-
Dihaloaromatic comonomer (e.g., a dibrominated aromatic compound)
-
Palladium catalyst: A combination of a palladium source like Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%) and a phosphine ligand like Tri(o-tolyl)phosphine [P(o-tol)₃] (4-8 mol%) is often effective.[11]
-
Base: An aqueous solution of potassium carbonate (2 M K₂CO₃) or cesium fluoride (CsF) (3-4 equivalents)
-
Solvent: Anhydrous toluene or 1,4-dioxane[11]
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve equimolar amounts of the diboronic ester monomer and the dihaloaromatic comonomer in the anhydrous organic solvent.[11]
-
In a separate flask, prepare the catalyst solution by dissolving the palladium source and the phosphine ligand in the same anhydrous solvent.
-
Add the catalyst solution to the monomer solution.
-
Add the aqueous base solution to the reaction mixture.
-
Heat the biphasic mixture to 80-120°C with vigorous stirring for 24-72 hours.[11]
-
Cool the reaction to room temperature. The polymer may precipitate.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like methanol.
-
Filter the polymer and wash it extensively with methanol and water to remove inorganic salts and catalyst residues.
-
Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and other impurities. The polymer is then typically extracted with a solvent in which it is soluble, such as chloroform or chlorobenzene.[11]
-
Dry the purified polymer under vacuum.
Data Presentation
The following tables summarize typical reaction conditions and reported yields for Suzuki coupling reactions involving bromothiophene derivatives.
Table 1: Synthesis of Pentyl 5-arylthiophene-2-carboxylates [6]
| Entry | Arylboronic Acid | Product | % Yield (Dry Toluene) | % Yield (1,4-Dioxane/Water) |
| 1 | 4-methoxyphenylboronic acid | 5a | 50.2 | 72.0 |
| 2 | 4-(methyl)phenylboronic acid | 5b | 33.0 | 65.0 |
| 3 | 4-(methylthio)phenylboronic acid | 5c | 76.5 | 80.2 |
| 4 | 3-chloro-4-fluorophenylboronic acid | 5d | 51.5 | 65.0 |
| 5 | 3,4-dichlorophenylboronic acid | 5e | 52.7 | 70.2 |
Table 2: Synthesis of Phenethyl 5-arylthiophene-2-carboxylates [6]
| Entry | Arylboronic Acid | Product | % Yield (Dry Toluene) |
| 1 | 4-methoxyphenylboronic acid | 10a | 68 |
| 2 | 4-(methyl)phenylboronic acid | 10b | 66 |
| 3 | 4-(methylthio)phenylboronic acid | 10c | 69 |
| 4 | 3-chloro-4-fluorophenylboronic acid | 10d | 56 |
| 5 | 3,4-dichlorophenylboronic acid | 10e | 55 |
| 6 | 4-cyanophenylboronic acid | 10f | 63 |
Table 3: Synthesis of 2-(bromomethyl)-5-aryl-thiophenes [2]
| Entry | Arylboronic Acid | Product | % Yield |
| 1 | 3-chloro-4-fluorophenyl boronic acid | 3a | 65 |
| 2 | 4-methoxyphenyl boronic acid | 3b | 76 |
| 3 | 4-(methylthio)phenyl boronic acid | 3c | 68 |
| 4 | 3,4-dichlorophenyl boronic acid | 3d | 55 |
| 5 | 4-cyanophenyl boronic acid | 3e | 63 |
Visualizations
References
- 1. 5-Bromo-2-thienylboronic acid = 95 162607-17-2 [sigmaaldrich.com]
- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 5-Bromothiophene-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the microwave-assisted Suzuki-Miyaura cross-coupling reaction of 5-Bromothiophene-2-boronic acid with various aryl and heteroaryl halides. The Suzuki coupling is a fundamental carbon-carbon bond-forming reaction in modern organic synthesis, critical for the development of novel pharmaceuticals and functional materials.[1] The use of microwave irradiation significantly accelerates this transformation, often leading to higher yields and shorter reaction times compared to conventional heating methods.[2]
Thiophene derivatives are significant structural motifs in many pharmaceuticals and agrochemicals.[3] The ability to functionalize the thiophene ring at specific positions using cross-coupling reactions is therefore of high importance. This compound is a versatile building block that allows for the introduction of a thiophene moiety with a bromine handle, which can be used for further synthetic transformations.
Advantages of Microwave-Assisted Suzuki Coupling:
-
Rapid Reaction Times: Microwave heating can dramatically reduce reaction times from hours to minutes.[2]
-
Improved Yields: By minimizing the formation of byproducts through rapid and uniform heating, microwave-assisted reactions often result in higher isolated yields.[2]
-
Enhanced Reproducibility: Microwave reactors offer precise control over reaction parameters such as temperature and pressure, leading to more consistent results.[2]
Data Presentation
The following table summarizes reaction conditions and yields for the Suzuki coupling of various bromothiophene derivatives with arylboronic acids under microwave irradiation. This data provides a baseline for optimizing the coupling of this compound with different partners.
| Entry | Bromothiophene Derivative | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 1 | 2-Acetyl-5-bromothiophene | Phenylboronic acid | Benzothiazole-based Pd(II)-precatalyst (0.25) | KOH | Water/TBAB | 160 | 30 | >95 | [3] |
| 2 | 2-Acetyl-5-bromothiophene | 4-Methoxyphenylboronic acid | Benzothiazole-based Pd(II)-precatalyst (0.25) | KOH | Water/TBAB | 160 | 30 | >95 | [3] |
| 3 | 4-(5-bromothiophen-2-yl)-2-methyl-1,3-thiazole | Phenylboronic acid | Benzothiazole-based Pd(II)-precatalyst (1.0) | Cs₂CO₃ | DMF | 160 | 30 | 80 | [4] |
| 4 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 92 | [5] |
| 5 | 5-Bromophthalide | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 120 | 30-60 | 85 (implied) | [1] |
Experimental Protocols
The following are generalized protocols for the microwave-assisted Suzuki coupling of this compound with an aryl or heteroaryl halide. Optimization may be required for specific substrates.
Protocol 1: General Microwave-Assisted Suzuki Coupling
This protocol is a robust starting point for the coupling of this compound with a variety of aryl bromides and iodides.
Materials:
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
To a microwave reaction vial, add the aryl or heteroaryl halide (1.0 equiv.), this compound (1.2 equiv.), Pd(dppf)Cl₂ (e.g., 3 mol%), and cesium carbonate (2.0 equiv.).
-
Add the degassed solvent mixture of 1,4-dioxane and water (4:1).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120-150 °C for 15-45 minutes with stirring.[1]
-
After the reaction, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[1]
Protocol 2: Ligand-Free Microwave-Assisted Suzuki Coupling in Water
For certain substrates, a ligand-free palladium catalyst system in water can be effective and offers a greener alternative.
Materials:
-
This compound (1.1 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.4-1 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Tetrabutylammonium bromide (TBAB) (1.0 equivalent, as a phase-transfer catalyst)
-
Water (degassed)
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
To a microwave reaction vial, add the aryl or heteroaryl halide (1.0 equiv.), this compound (1.1 equiv.), Pd(OAc)₂ (e.g., 0.4 mol%), K₂CO₃ (2.0 equiv.), and TBAB (1.0 equiv.).
-
Add degassed water to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a temperature of 150 °C for 5-15 minutes with stirring.[6]
-
After cooling, extract the reaction mixture with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash chromatography to yield the pure product.
Mandatory Visualization
References
One-Pot Synthesis Strategies Involving 5-Bromothiophene-2-boronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of one-pot and sequential synthesis strategies involving 5-bromothiophene derivatives, with a focus on reactions analogous to those involving 5-Bromothiophene-2-boronic acid. The protocols outlined below are centered on palladium-catalyzed cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules for pharmaceutical and materials science applications.
Introduction
This compound and its derivatives are versatile building blocks in organic synthesis, offering two distinct reactive sites for sequential functionalization. The boronic acid moiety readily participates in Suzuki-Miyaura cross-coupling reactions, while the bromo group can undergo a subsequent, mechanistically similar coupling. This duality allows for the controlled, one-pot or sequential synthesis of di-substituted thiophenes, which are prevalent scaffolds in many biologically active compounds. This document details established protocols for similar bromothiophene systems, providing a robust foundation for developing novel synthetic methodologies.
Data Presentation
The following tables summarize quantitative data from key one-pot and sequential Suzuki-Miyaura coupling reactions involving bromothiophene derivatives.
Table 1: One-Pot Double Suzuki Coupling of Dibromothiophenes
| Entry | Dibromothiophene | First Boronic Acid | Second Boronic Acid | Product | Yield (%) |
| 1 | 2,4-dibromothiophene | 4-fluorophenylboronic acid | 4-tolylboronic acid | 4-(4-fluorophenyl)-2-(4-tolyl)thiophene | 75 |
| 2 | 2,4-dibromothiophene | 4-tolylboronic acid | 4-fluorophenylboronic acid | 2-(4-fluorophenyl)-4-(4-tolyl)thiophene | 82 |
| 3 | 2,3-dibromothiophene | 4-fluorophenylboronic acid | 4-tolylboronic acid | 3-(4-fluorophenyl)-2-(4-tolyl)thiophene | 68 |
| 4 | 2,3-dibromothiophene | 4-tolylboronic acid | 4-fluorophenylboronic acid | 2-(4-fluorophenyl)-3-(4-tolyl)thiophene | 71 |
Table 2: Sequential Suzuki Coupling of 2-Bromo-5-chlorothiophene
| Entry | Arylboronic Acid (Step 1) | Product of Step 1 | Arylboronic Acid (Step 2) | Final Product | Yield (Step 1, %) | Yield (Step 2, %) |
| 1 | Phenylboronic acid | 2-Chloro-5-phenylthiophene | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-5-phenylthiophene | 85 | 78 |
| 2 | 4-Tolylboronic acid | 2-Chloro-5-(p-tolyl)thiophene | Phenylboronic acid | 2-Phenyl-5-(p-tolyl)thiophene | 88 | 80 |
| 3 | 4-Methoxyphenylboronic acid | 2-Chloro-5-(4-methoxyphenyl)thiophene | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-5-(4-methoxyphenyl)thiophene | 90 | 75 |
Table 3: Suzuki Coupling of Pentyl 5-bromothiophene-2-carboxylate with Various Arylboronic Acids [1]
| Entry | Arylboronic Acid | Solvent | Yield (%) |
| 1 | 4-methylphenylboronic acid | Toluene | 50.2 |
| 2 | 4-methylphenylboronic acid | 1,4-Dioxane/H₂O (4:1) | 71.5 |
| 3 | 4-(methylthio)phenylboronic acid | Toluene | 76.5 |
| 4 | 4-(methylthio)phenylboronic acid | 1,4-Dioxane/H₂O (4:1) | 80.2 |
| 5 | 3-chloro-4-fluorophenylboronic acid | Toluene | 51.5 |
| 6 | 3-chloro-4-fluorophenylboronic acid | 1,4-Dioxane/H₂O (4:1) | 65.0 |
| 7 | 3,4-dichlorophenylboronic acid | Toluene | 52.7 |
| 8 | 3,4-dichlorophenylboronic acid | 1,4-Dioxane/H₂O (4:1) | 70.2 |
Experimental Protocols
Protocol 1: One-Pot Double Suzuki Coupling of Dibromothiophenes
This protocol describes a one-pot method for the sequential Suzuki coupling of two different arylboronic acids to a dibromothiophene core.[2][3]
Materials:
-
Dibromothiophene (e.g., 2,4-dibromothiophene or 2,3-dibromothiophene) (1.0 equiv)
-
First arylboronic acid (1.1 equiv)
-
Second arylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (4.0 equiv total)
-
Dioxane/Water (6:1 v/v)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add the dibromothiophene (1.0 equiv), the first arylboronic acid (1.1 equiv), potassium carbonate (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed dioxane/water (6:1) solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material and formation of the mono-arylated intermediate.
-
Cool the reaction mixture to room temperature.
-
Add the second arylboronic acid (1.5 equiv) and additional potassium carbonate (2.0 equiv) to the reaction mixture.
-
Heat the mixture again to 90 °C and stir for an additional 12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Partition the mixture between diethyl ether and water.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the di-substituted thiophene.
Protocol 2: Sequential Suzuki Coupling of 2-Bromo-5-chlorothiophene
This protocol outlines the selective mono-arylation of 2-bromo-5-chlorothiophene followed by a subsequent coupling at the chloro-position.[4]
Materials:
-
2-Bromo-5-chlorothiophene (1.0 equiv)
-
First arylboronic acid (1.05 equiv)
-
Second arylboronic acid (1.3 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv for each step)
-
Potassium phosphate (K₃PO₄) (2.0 equiv for step 1, 2.5 equiv for step 2)
-
1,4-Dioxane/Water
-
Nitrogen or Argon atmosphere
Procedure:
Step 1: Mono-arylation at the Bromo Position
-
In a round-bottom flask, combine 2-bromo-5-chlorothiophene (1.0 equiv), the first arylboronic acid (1.05 equiv), K₃PO₄ (2.0 equiv), and Pd(PPh₃)₄ (0.03 equiv).
-
Purge the flask with an inert gas.
-
Add degassed 1,4-dioxane and water (e.g., 5:1.5 mL ratio).
-
Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC/GC-MS).
-
Cool the reaction mixture and, if desired, isolate and purify the 2-aryl-5-chlorothiophene intermediate, or proceed directly to the next step.
Step 2: Di-arylation at the Chloro Position (One-Pot Sequential)
-
To the crude reaction mixture from Step 1, add the second arylboronic acid (1.3 equiv), additional K₃PO₄ (2.5 equiv), and another portion of Pd(PPh₃)₄ (0.03 equiv).
-
Increase the reaction temperature to 110 °C and stir for 12-24 hours. The higher temperature is necessary to activate the C-Cl bond.
-
After cooling, work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the 2,5-diarylthiophene.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
References
- 1. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up of Suzuki Reactions with 5-Bromothiophene-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and hetero-biaryl structures.[1] These motifs are prevalent in a wide array of pharmaceuticals and functional materials. This document provides detailed application notes and protocols specifically for the scale-up of Suzuki reactions involving 5-Bromothiophene-2-boronic acid, a key building block for various therapeutic agents.
The successful transition from a laboratory-scale reaction to a large-scale industrial process requires careful consideration of various parameters, including catalyst selection, reaction kinetics, heat and mass transfer, product purification, and safety. These notes are intended to serve as a comprehensive guide for chemists and chemical engineers in the pharmaceutical and fine chemical industries.
Key Considerations for Scale-Up
Scaling up Suzuki reactions presents a unique set of challenges that must be addressed to ensure a safe, efficient, and reproducible process.
-
Catalyst Selection and Loading: While laboratory-scale reactions might tolerate higher catalyst loadings, for industrial applications, minimizing the amount of expensive and potentially toxic palladium catalyst is crucial.[2] Catalyst selection should focus on highly active and stable systems that provide high turnover numbers (TON) and turnover frequencies (TOF). Common choices for thiophene-containing substrates include Pd(PPh₃)₄ and Pd(dppf)Cl₂.[3][4][5]
-
Solvent and Base Selection: The choice of solvent and base is critical for reaction efficiency and scalability. Solvent systems are often biphasic, such as toluene/water or 1,4-dioxane/water, to facilitate the dissolution of both the organic substrates and inorganic base.[3][6] The base plays a crucial role in the transmetalation step of the catalytic cycle.[7] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly employed.[3][5][6] On a large scale, the handling and disposal of solvents are significant environmental and cost factors.
-
Reaction Temperature and Mixing: Suzuki reactions are often exothermic, and efficient heat removal is critical to prevent runaway reactions, especially on a large scale.[8][9] The reaction temperature must be carefully controlled to ensure optimal reaction rates while minimizing side reactions such as protodeboronation.[5] Vigorous and efficient mixing is also essential to ensure good contact between the phases in a biphasic system, which directly impacts the reaction rate.[10]
-
Purification: Purification of the final product on a large scale requires moving beyond laboratory techniques like column chromatography. Crystallization, extraction, and distillation are more common industrial methods. Developing a robust crystallization process is often the most efficient way to obtain a highly pure product.
-
Safety: Palladium-catalyzed cross-coupling reactions can present several safety hazards on a large scale.[8][9] These include the exothermic nature of the reaction, the flammability of organic solvents, and the potential for pressure buildup in a closed reactor. A thorough safety assessment, including reaction calorimetry, is highly recommended before attempting a large-scale synthesis.[9]
Experimental Protocols
The following protocols are generalized procedures for the Suzuki coupling of this compound with an aryl bromide. These should be considered as starting points and may require optimization for specific substrates and scales.
Protocol 1: Gram-Scale Synthesis using Pd(PPh₃)₄
This protocol is suitable for producing gram to multi-gram quantities of the desired product.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 - 2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To a clean and dry three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen/argon inlet, add this compound and the aryl bromide.
-
Add potassium carbonate to the flask.
-
Purge the flask with nitrogen or argon for 15-20 minutes.
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via cannula.
-
With vigorous stirring, heat the reaction mixture to 80-90 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate or toluene.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography or by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate).
Protocol 2: Kilogram-Scale Synthesis using Pd(dppf)Cl₂
This protocol is designed for kilogram-scale production in a jacketed glass reactor.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.05 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.1 - 0.5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.2 equiv)
-
Toluene
-
Water (degassed)
-
Nitrogen gas
Procedure:
-
Charge the jacketed reactor with this compound, the aryl bromide, and potassium phosphate.
-
Seal the reactor and inert the atmosphere by evacuating and backfilling with nitrogen three times.
-
Add toluene and degassed water (typically a 3:1 to 4:1 ratio) to the reactor.
-
Begin vigorous agitation of the reaction mixture.
-
Under a nitrogen atmosphere, add the Pd(dppf)Cl₂ catalyst.
-
Heat the reactor to 85-95 °C using the jacket.
-
Monitor the reaction progress by in-process control (IPC) using HPLC. The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reactor to 40-50 °C.
-
Perform a phase separation, collecting the organic layer.
-
Wash the organic layer with water to remove inorganic salts.
-
The crude product in the toluene solution can be purified by crystallization. This may involve partial solvent removal followed by cooling, or the addition of an anti-solvent.
-
Isolate the crystalline product by filtration, wash with a cold solvent, and dry under vacuum.
Data Presentation
The following tables summarize typical reaction conditions for Suzuki couplings involving thiophene derivatives, which can serve as a guide for optimizing the reaction of this compound.
Table 1: Catalyst, Base, and Solvent Screening for Suzuki Coupling of Bromothiophenes
| Entry | Catalyst (mol%) | Base (equiv) | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 76 | [3] |
| 2 | Pd(dppf)Cl₂ (10) | K₂CO₃ (2.0) | DME/H₂O | 80 | 2 | >95 | [11] |
| 3 | Pd(OAc)₂ (1) / SPhos (2) | K₃PO₄ (2.0) | Toluene/H₂O | 90 | 2 | 69-93 | [12] |
| 4 | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Toluene/Ethanol/H₂O | 100 | 12 | 85 | [4] |
| 5 | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (1.5) | 1,4-Dioxane/H₂O (4:1) | 120 (Microwave) | 0.5-1 | High | General observation from multiple sources |
Table 2: Scale-Up Parameters and Considerations
| Parameter | Laboratory Scale (grams) | Pilot/Industrial Scale (kilograms) | Key Considerations for Scale-Up |
| Reactant Ratio | Aryl Halide often in slight excess | Near stoichiometric ratios preferred | Cost-effectiveness, minimizing unreacted starting materials |
| Catalyst Loading | 1-5 mol% | 0.1-1 mol% (or lower) | Cost, palladium contamination in the final product |
| Solvent Volume | High dilution (0.1-0.5 M) | Higher concentrations (0.5-2 M) | Throughput, solvent cost, and waste reduction |
| Mixing | Magnetic stirring | Mechanical agitation (impeller type is critical) | Ensuring efficient mass transfer in multiphasic systems |
| Heating/Cooling | Heating mantle/oil bath | Jacketed reactor with thermal fluid | Efficient heat transfer to control exotherms and maintain temperature |
| Work-up | Liquid-liquid extraction in a separatory funnel | Phase cuts in the reactor, extractions | Minimizing solvent use, handling large volumes |
| Purification | Column chromatography | Crystallization, distillation, filtration | Throughput, solvent recovery, final product purity specifications |
| Safety | Standard fume hood procedures | Process hazard analysis (PHA), calorimetry | Preventing runaway reactions, handling flammable solvents |
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Scale-Up
Caption: A generalized experimental workflow for the scale-up of a Suzuki reaction.
Troubleshooting Common Scale-Up Issues
Caption: Troubleshooting common issues in the scale-up of Suzuki reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. wwjmrd.com [wwjmrd.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. researchgate.net [researchgate.net]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Alternative Cross-Coupling Reactions of 5-Bromothiophene-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of alternative cross-coupling strategies for the functionalization of 5-Bromothiophene-2-boronic acid at the C-Br bond. The protocols outlined herein offer practical guidance for achieving selective C-C and C-N bond formation, expanding the synthetic utility of this versatile building block in medicinal chemistry and materials science. Given the bifunctional nature of this compound, careful consideration of chemoselectivity is paramount. The following sections detail established methods that favor reaction at the more reactive C-Br bond, often necessitating the protection of the boronic acid moiety or careful selection of reaction conditions.
Introduction to Alternative Cross-Coupling Strategies
While the boronic acid group of this compound is a versatile handle for Suzuki-Miyaura couplings, the bromine atom offers a complementary reactive site for a variety of palladium-catalyzed cross-coupling reactions. This allows for a diverse range of substituents to be introduced at the 5-position of the thiophene ring. Key alternative reactions include the Suzuki-Miyaura (utilizing the bromide), Stille, Heck, Sonogashira, and Buchwald-Hartwig couplings. A critical aspect of these transformations is achieving chemoselectivity, reacting the C-Br bond in the presence of the C-B(OH)₂ bond. This can be accomplished by in-situ protection of the boronic acid (e.g., as a pinacol or MIDA ester) or by leveraging the inherent reactivity differences between the two functional groups under specific catalytic conditions.
Data Presentation: Comparison of Alternative Cross-Coupling Reactions
The following table summarizes quantitative data for various cross-coupling reactions involving derivatives of 5-bromothiophene at the 5-position. It is important to note that direct cross-coupling of unprotected this compound at the C-Br bond is challenging due to potential self-coupling and other side reactions. The data presented is primarily for derivatives where the boronic acid has been converted to a less reactive ester or where the analogous carboxylic acid has been esterified, demonstrating the feasibility of selective C-Br coupling.
| Coupling Reaction | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ (2.5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 68-80 | [1][2] |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ (4) | - | K₃PO₄ | Toluene/H₂O (4:1) | 90 | 12 | 50-77 | [2] |
| Suzuki-Miyaura | Arylboronic acid | Pd(II)-precatalyst (0.25) | - | KOH | Water | 100 (MW) | 0.1-0.2 | 85-98 | [3] |
| Stille | Aryltrimethylstannane | Pd(PPh₃)₄ (2) | - | - | Toluene | 90-110 | 12-24 | ~85-95 (analogous) | [4] |
| Heck | Acrylate Ester | Pd(OAc)₂ (1-5) | P(o-tol)₃ (2-10) | Et₃N | DMF | 100 | 4-24 | ~70-90 (analogous) | General Protocol |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ (3) / CuI (5) | - | Et₃N | DMF | 80 | 4-6 | ~90 (analogous) | General Protocol |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu | Toluene | 80-110 | 12-24 | ~70-95 (analogous) | General Protocol |
Note: Yields marked as "analogous" are based on general protocols for similar bromothiophene substrates and may require optimization for this compound derivatives.
Experimental Protocols
Important Note on Chemoselectivity: To prevent unwanted reactions at the boronic acid site, it is highly recommended to protect it prior to performing the following cross-coupling reactions. Common protecting groups include pinacol esters and N-methyliminodiacetic acid (MIDA) esters. The general principle involves the reaction of this compound with the protecting group precursor (e.g., pinacol or MIDA) before subjecting the protected compound to the cross-coupling conditions.
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromothiophene-2-carboxylic Acid Esters
This protocol is adapted from the successful coupling of ester derivatives of 5-bromothiophene-2-carboxylic acid, demonstrating selective reaction at the C-Br bond.[2]
Materials:
-
Pentyl 5-bromothiophene-2-carboxylate (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water (deionized)
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried round-bottom flask, add pentyl 5-bromothiophene-2-carboxylate, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and water in a 4:1 ratio to the flask.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Stille Coupling of a Protected this compound Derivative
This protocol is a general guideline for the Stille coupling of an aryl bromide and can be adapted for a protected derivative of this compound.
Materials:
-
Protected this compound (e.g., pinacol ester) (1.0 equiv)
-
Aryltrimethylstannane (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Anhydrous and degassed toluene
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the protected this compound derivative and the aryltrimethylstannane.
-
Add the Pd(PPh₃)₄ catalyst.
-
Add anhydrous and degassed toluene via syringe.
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the mixture and filter through a pad of celite to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography. Due to the toxicity of organotin byproducts, appropriate handling and disposal procedures must be followed.[4]
Protocol 3: General Heck Coupling of a Protected this compound Derivative
This is a general protocol for the Heck reaction between an aryl bromide and an alkene.
Materials:
-
Protected this compound (1.0 equiv)
-
Alkene (e.g., ethyl acrylate) (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
Procedure:
-
In a Schlenk tube, dissolve Pd(OAc)₂ and P(o-tol)₃ in DMF under an inert atmosphere.
-
Add the protected this compound, the alkene, and triethylamine.
-
Seal the tube and heat the mixture to 100 °C for 4-24 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol 4: General Sonogashira Coupling of a Protected this compound Derivative
This protocol outlines a typical Sonogashira coupling.
Materials:
-
Protected this compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
Procedure:
-
To a Schlenk flask, add the protected this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous DMF and triethylamine via syringe.
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool to room temperature, pour into a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 5: General Buchwald-Hartwig Amination of a Protected this compound Derivative
This is a general procedure for the C-N coupling of an aryl bromide with an amine.
Materials:
-
Protected this compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add the protected this compound and the amine.
-
Add anhydrous toluene.
-
Seal the tube, remove from the glovebox, and heat in an oil bath at 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: Alternative cross-coupling reactions of this compound derivatives.
Caption: General experimental workflow for selective cross-coupling.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
preventing protodeboronation of 5-Bromothiophene-2-boronic acid
This guide provides troubleshooting advice and frequently asked questions to help researchers prevent the protodeboronation of 5-Bromothiophene-2-boronic acid and its derivatives during chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with this compound?
A: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] For this compound, this results in the formation of 5-bromothiophene as a major byproduct. This side reaction consumes the boronic acid, reduces the yield of the desired coupled product, and complicates purification. Thienylboronic acids are known to be particularly susceptible to this decomposition pathway, especially under the basic conditions required for many cross-coupling reactions.[2][3]
Q2: What are the primary factors that promote protodeboronation?
A: Several reaction conditions can accelerate the rate of protodeboronation:
-
High pH (Basic Conditions): The reaction is often fastest at high pH (pH > 10).[3] This is especially problematic as Suzuki-Miyaura couplings are typically run in basic media. The mechanism involves the formation of a more reactive boronate anion ([ArB(OH)₃]⁻).[2][4][5]
-
Elevated Temperatures: Higher reaction temperatures increase the rate of decomposition.[2]
-
Aqueous Media: A proton source, such as water, is required for the reaction to proceed.[1]
-
Catalyst System: While highly active catalysts can favor the desired reaction, some palladium-phosphine systems, especially with very bulky ligands, can inadvertently promote protodeboronation.[2]
-
Slow Catalytic Turnover: If the desired cross-coupling reaction is slow, the competing protodeboronation side reaction has more time to occur and can become the dominant pathway.[6]
Q3: Are boronic esters, like pinacol esters, always more stable than the corresponding boronic acid?
A: It is a common assumption that converting a boronic acid to its pinacol ester (Bpin) derivative confers greater stability. While pinacol esters are often more robust against oxidation and easier to handle, they do not universally prevent protodeboronation under basic aqueous conditions.[2][7] The hydrolysis of the ester back to the boronic acid can be a key step in the overall decomposition process.[4] However, other derivatives, such as N-methyliminodiacetic acid (MIDA) boronates and potassium organotrifluoroborates, are generally more stable and are used in "slow-release" strategies to minimize protodeboronation.[1][2]
Q4: What is the "slow-release" strategy for preventing protodeboronation?
A: The "slow-release" strategy involves using a highly stable boronic acid derivative, such as a MIDA boronate or a potassium trifluoroborate salt.[1][4] These compounds are not directly active in the catalytic cycle. Instead, under the reaction conditions, they slowly hydrolyze to release a low, steady concentration of the active boronic acid.[1][2] This ensures that the concentration of the unstable boronic acid is kept to a minimum at any given time, which suppresses the rate of side reactions like protodeboronation and favors the desired cross-coupling pathway.[1][8]
Q5: How should this compound and its derivatives be stored to minimize degradation?
A: Proper storage is critical to maintain the integrity of the reagent. This compound should be stored in a tightly sealed container in a dry environment, refrigerated at 2-8°C for short-term storage and -20°C for long-term storage.[8][9] The pinacol ester derivative should also be stored at cold temperatures (-20°C to -80°C) for long-term stability.[10] For all derivatives, it is crucial to avoid repeated freeze-thaw cycles and exposure to moisture and air.[9][10]
Troubleshooting Guides
Issue 1: Low yield of Suzuki coupling product and significant formation of 5-bromothiophene.
This is a classic indication that the rate of protodeboronation is competing with or outpacing the rate of your desired cross-coupling reaction.
Recommended Actions & Protocols:
-
Modify Reaction Base: Strong bases significantly accelerate protodeboronation.
-
Optimize Catalyst and Ligands: The catalyst's activity is critical. A highly active catalyst can ensure the desired coupling reaction outpaces the decomposition.
-
Use a Stabilized Boronic Acid Surrogate: If the free boronic acid is too unstable under your conditions, use a more robust derivative.
-
Action: Utilize an N-methyliminodiacetic acid (MIDA) boronate or a potassium trifluoroborate salt. These reagents engage in a "slow-release" of the boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[1][2] Pinacol esters are a common alternative and are often more stable than the free boronic acid.[2]
-
-
Control Temperature and Solvent:
-
Action: Run the reaction at the lowest effective temperature. Lowering the temperature from 100°C to 60-80°C can significantly slow the rate of protodeboronation.[2] While some water is often necessary for Suzuki reactions, minimizing its quantity or using anhydrous conditions (if compatible with your system) can suppress the side reaction.[2]
-
Data Presentation
Table 1: Comparison of Common Boron Reagents
| Boron Reagent | Chemical Structure (R = 5-Bromo-2-thienyl) | Relative Stability | Key Advantages | Key Disadvantages |
| Boronic Acid | R-B(OH)₂ | Low | Commercially available; directly reactive. | Prone to protodeboronation and degradation.[4][5] |
| Pinacol Ester | R-B(pin) | Moderate | More stable to handle and store than boronic acid.[11] | Can still undergo protodeboronation via hydrolysis.[2][4] |
| Trifluoroborate Salt | R-BF₃K | High | Highly stable, crystalline solids; enables slow release of boronic acid.[1] | Requires specific conditions for in situ hydrolysis to the active species. |
| MIDA Boronate | R-B(MIDA) | Very High | Exceptionally stable, air-stable solids; tunable slow release.[1][2] | Requires an additional synthetic step to prepare; deprotection is necessary. |
Visualizations
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling Using a MIDA Boronate to Minimize Protodeboronation
This protocol is a general starting point and should be optimized for specific substrates.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the 5-bromothiophene-2-MIDA boronate (1.2 equiv.), and a mild base such as finely ground K₃PO₄ (3.0 equiv.).
-
Catalyst Addition: Under an inert atmosphere (e.g., in a glovebox or via Schlenk line), add the Palladium catalyst system (e.g., Pd₂(dba)₃ (1 mol%) and SPhos (2.2 mol%)).
-
Solvent Addition: Add a degassed solvent mixture. A common choice is a ratio of an organic solvent to water, such as dioxane/H₂O (5:1).[2] The minimal amount of water helps facilitate the slow hydrolysis of the MIDA boronate.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 60-80 °C).[2] Monitor the reaction progress by TLC, GC-MS, or LC-MS, checking for both the formation of your product and the 5-bromothiophene byproduct.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Monitoring Protodeboronation Rate by ¹H NMR Spectroscopy
This method can be used to assess the stability of your boronic acid or ester under specific basic conditions before committing to a large-scale reaction.
-
Sample Preparation: Prepare a stock solution of a stable internal standard (e.g., 1,3,5-trimethoxybenzene) in the chosen deuterated solvent (e.g., D₂O/dioxane-d₈).
-
Reaction Setup: In an NMR tube, combine the this compound (or its derivative) and the internal standard. Add the chosen base (e.g., K₃PO₄) and solvent system to mimic your planned coupling conditions, but omit the aryl halide and palladium catalyst.
-
Data Acquisition: Take an initial ¹H NMR spectrum (t=0) at the desired reaction temperature.
-
Monitoring: Acquire spectra at regular time intervals (e.g., every 15-30 minutes) while maintaining a constant temperature.
-
Analysis: Integrate the signal corresponding to a proton on the thiophene ring of the boronic acid and the signal for the corresponding proton on the newly formed 5-bromothiophene product. Compare these integrals to the integral of the internal standard to quantify the rate of decomposition over time.[2] This data can help you select the mildest conditions where the starting material remains stable for a sufficient period.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-ブロモ-2-チエニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. cusabio.com [cusabio.com]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: Suzuki Coupling with 5-Bromothiophene-2-boronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yields of Suzuki coupling reactions involving 5-Bromothiophene-2-boronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in this specific Suzuki coupling are often attributed to a few key factors. The first to consider is the potential for protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen.[1] Thiophene boronic acids are particularly susceptible to this issue, especially under basic conditions and at elevated temperatures.[1] Another common issue is the homocoupling of the boronic acid, which is often promoted by the presence of oxygen.[2][3] Catalyst activity is also crucial; if the palladium catalyst is not in its active Pd(0) state or becomes deactivated, the reaction will not proceed efficiently.[4] Finally, the choice of base, solvent, and ligand all play a significant and interdependent role in the reaction's success.[5]
Q2: What is protodeboronation and how can I minimize it?
A2: Protodeboronation is a side reaction that cleaves the carbon-boron bond of the boronic acid and replaces it with a carbon-hydrogen bond, leading to the formation of thiophene as a byproduct and reducing the yield of your desired product.[1][6] This is a significant issue with thiophene boronic acids.[1] Key factors that promote this unwanted reaction include high pH (basic conditions), elevated temperatures, and the presence of aqueous media.[1]
To minimize protodeboronation, consider the following strategies:
-
Use a milder base: Strong bases can accelerate protodeboronation.[1] Screening weaker bases like K₂CO₃ or K₃PO₄ can be beneficial.[2]
-
Optimize reaction temperature: While heating is often necessary, excessively high temperatures can favor the protodeboronation pathway.[1] It is advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Use a stabilized boronic acid surrogate: Converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate, can protect it from premature decomposition.[1][2]
Q3: I am observing a significant amount of a homocoupled byproduct. What causes this and how can it be prevented?
A3: Homocoupling is the dimerization of your boronic acid reagent, which consumes your starting material and complicates purification.[3] The primary cause of homocoupling is the presence of oxygen in the reaction mixture, which can oxidize the active Pd(0) catalyst to Pd(II) species that promote this side reaction.[3][7][8]
To prevent homocoupling:
-
Thoroughly degas your solvents and reaction mixture: This is the most critical step.[2][7] This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent or by using several freeze-pump-thaw cycles.[2][5]
-
Use a Pd(0) catalyst source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to the in-situ reduction of a Pd(II) source like Pd(OAc)₂.[3][9]
-
Ensure an inert atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[5]
Q4: How do I choose the right catalyst and ligand for my reaction?
A4: The choice of catalyst and ligand is critical for a successful Suzuki coupling. For thiophene-based substrates, palladium catalysts are widely used.[10] Pd(PPh₃)₄ is a common and often effective choice.[11][12] However, for more challenging couplings, more advanced catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), can significantly improve yields by accelerating the desired catalytic cycle and minimizing side reactions.[3][13] If you observe catalyst decomposition (formation of palladium black), using such bulky ligands can help stabilize the palladium catalyst.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low to no conversion of starting materials.
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure your palladium catalyst is active. Use a fresh batch or consider an air-stable precatalyst. The active species is Pd(0); if using a Pd(II) source, it must be reduced in situ.[4] |
| Suboptimal Reaction Conditions | Systematically screen different ligands, bases, and solvents. Temperature may be too low; try incrementally increasing it while monitoring for decomposition.[2] |
| Poor Reagent Quality | Use fresh, high-purity this compound and your coupling partner. Boronic acids can degrade over time.[2] |
Issue 2: Significant formation of side products.
| Side Product | Potential Cause | Suggested Solution |
| Deboronated Thiophene | Protodeboronation of the boronic acid.[1] | Use anhydrous solvents and a dry, finely powdered base. Consider converting the boronic acid to a more stable pinacol ester.[2] Use milder bases and avoid excessively high temperatures.[2] |
| Homocoupled Boronic Acid | Presence of oxygen in the reaction mixture.[2][3] | Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.[2][7] |
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki couplings of similar thiophene derivatives, which can serve as a guide for optimization.
Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Bromothiophenes
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good[12][14] |
| Pd(dppf)Cl₂ | Na₂CO₃ (aq) | Toluene | 110-115 | 12-18 | Varies |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | 12-24 | Often Improved |
Yields are highly dependent on the specific coupling partners.
Experimental Protocols
Protocol 1: General Suzuki Coupling using Pd(PPh₃)₄
This protocol is a robust starting point for the Suzuki coupling of this compound.
Materials:
-
Aryl halide (1.0 equivalent)
-
This compound (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2-3 equivalents)[11]
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture[11]
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction flask, add the aryl halide, this compound, and the base.[11]
-
Seal the flask and purge with an inert gas for 10-15 minutes.[11]
-
Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.[3]
-
Heat the reaction mixture to 80-100°C and stir vigorously for 12-24 hours.[11]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[14]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: 5-Bromothiophene-2-boronic Acid Couplings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) for Suzuki-Miyaura and other cross-coupling reactions involving 5-Bromothiophene-2-boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Suzuki coupling of this compound?
A1: The two most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which leads to the formation of thiophene as a byproduct.[1][2] Homocoupling is the palladium-catalyzed dimerization of the boronic acid to form a symmetrical biaryl compound.[3]
Q2: What factors contribute to protodeboronation and how can it be minimized?
A2: Protodeboronation of thiophene boronic acids is often promoted by high pH (basic conditions), elevated temperatures, and the presence of aqueous media.[1] To minimize this side reaction, consider the following strategies:
-
Use milder bases: Strong bases can accelerate protodeboronation. Screening weaker bases like K₂CO₃ or K₃PO₄ can be beneficial.[4]
-
Optimize temperature: Lowering the reaction temperature can help reduce the rate of protodeboronation.[1]
-
Employ stable boron reagents: Using boronic esters, such as pinacol esters (Bpin), or N-methyliminodiacetic acid (MIDA) boronates can enhance stability and reduce decomposition.[2][5]
-
Use anhydrous solvents: Minimizing the amount of water in the reaction can suppress protodeboronation, although some water is often necessary for the Suzuki reaction to proceed.[4]
Q3: How can I prevent the homocoupling of this compound?
A3: Homocoupling is primarily caused by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that promote this side reaction.[3] To prevent homocoupling:
-
Thoroughly degas all solvents and the reaction mixture: This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent or by using freeze-pump-thaw cycles.
-
Maintain an inert atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas throughout the experiment.
-
Use a Pd(0) catalyst source: Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can be advantageous over in-situ generation from a Pd(II) source.[3]
Q4: My reaction yield is low despite trying to minimize side reactions. What else could be the issue?
A4: Low yields can also stem from other factors:
-
Inactive catalyst: Ensure your palladium catalyst and ligands are fresh and active.
-
Poor reagent quality: Verify the purity of your this compound and the coupling partner.
-
Suboptimal reaction conditions: Systematically screen different ligands, solvents, and temperatures to find the optimal conditions for your specific substrates.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solutions |
| Low or No Conversion | Inactive catalyst, suboptimal reaction conditions, poor reagent quality. | Use a pre-activated Pd(0) catalyst or an air-stable precatalyst. Screen different ligands, bases, and solvents. Increase reaction temperature incrementally. Use fresh, high-purity starting materials. |
| Significant Side Products | Protodeboronation: High pH, high temperature, aqueous media. Homocoupling: Presence of oxygen. | Use milder bases (e.g., K₂CO₃, K₃PO₄). Optimize for lower reaction temperatures. Consider using a boronic ester (e.g., pinacol ester). Thoroughly degas the reaction mixture to remove oxygen. |
| Decomposition of Starting Material | Harsh basic conditions, high reaction temperature. | Screen weaker bases. Optimize the reaction to run at a lower temperature. |
| Difficulty in Product Purification | Co-elution of product with byproducts (e.g., homocoupled product). | Optimize chromatography conditions (e.g., solvent system, column size). Consider recrystallization as an alternative purification method. |
Data Presentation
The following table summarizes reaction conditions and reported yields for the Suzuki coupling of 5-bromothiophene derivatives with various arylboronic acids. While specific quantitative data for side products is often not reported, these conditions have been shown to provide good to excellent yields of the desired cross-coupled product, implying a reduction in side reactions.
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-dioxane/H₂O (4:1) | 90 | 12 | 61 | [6] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-dioxane/H₂O (4:1) | 90 | 12 | 76 | [7] |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-dioxane/H₂O (4:1) | 90 | 12 | 53 | [7] |
| 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-dioxane/H₂O (4:1) | 90 | 12 | 70 | [7] |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-dioxane/H₂O (4:1) | 90 | 12 | 63 | [7] |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling to Minimize Side Reactions
This protocol provides a starting point and should be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or sealed tube
-
Magnetic stirrer
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the aryl halide, and K₃PO₄.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from 5-Bromothiophene-2-boronic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively purifying products derived from reactions involving 5-Bromothiophene-2-boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in reactions involving this compound?
A1: Common impurities include unreacted starting materials (this compound and the coupling partner), palladium catalyst residues, byproducts from side reactions such as homocoupling of the boronic acid, and debrominated starting material.[1][2][3] Careful monitoring of the reaction by TLC or GC-MS is crucial to identify the impurity profile.
Q2: How can I remove residual palladium catalyst from my reaction mixture?
A2: Palladium catalysts can be removed by several methods. Filtration through Celite is effective for heterogeneous catalysts like Pd/C.[4][5][6] For soluble palladium species, treatment with scavenger resins (e.g., thiol-based silica scavengers), activated carbon, or precipitation by adding an acid or base can be employed.[7][8] Column chromatography can also effectively separate the product from the palladium catalyst.[5]
Q3: My product is co-eluting with the unreacted starting material during column chromatography. What can I do?
A3: When the product and starting material have similar polarities, separation by column chromatography can be challenging.[9] To improve separation, you can try screening different solvent systems with varying polarities, using a longer and narrower column for better resolution, or employing gradient elution with a shallow gradient.[9][10] If your compound has acidic or basic properties, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can dramatically change its retention time on silica gel.[9][10]
Q4: I am observing a significant amount of homocoupling byproduct from the this compound. How can I minimize this?
A4: Homocoupling of boronic acids is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen and Pd(II) species.[3][11][12] To minimize this, ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) and that all solvents are rigorously degassed.[3] Using a Pd(0) catalyst source or a pre-catalyst that rapidly generates the active Pd(0) species can also be beneficial. The choice of ligand is also critical; bulky, electron-rich phosphine ligands can often suppress homocoupling.[3]
Q5: Is this compound stable?
A5: Boronic acids can be prone to degradation, including protodeboronation, especially under prolonged reaction times or harsh conditions.[13][14] It is advisable to use fresh or properly stored this compound. The stability can also be influenced by the reaction conditions, such as the base and solvent used.
Troubleshooting Guides
This section addresses common issues encountered during the purification of products from this compound reactions and provides step-by-step solutions.
Issue 1: Incomplete Reaction with Starting Material Remaining
Symptoms: TLC or NMR analysis of the crude product shows the presence of both the desired product and unreacted this compound and/or the aryl halide.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Insufficient reaction time or temperature | Monitor the reaction progress by TLC or GC-MS. If the reaction has stalled, consider increasing the temperature or extending the reaction time.[15] |
| Catalyst deactivation | Ensure the reaction is carried out under an inert atmosphere to prevent catalyst oxidation. If necessary, add a fresh portion of the palladium catalyst. |
| Inefficient base | The choice of base is crucial for the transmetalation step. Consider screening different bases such as K₂CO₃, K₃PO₄, or CsF.[1][15] |
| Poor solubility of reagents | Ensure all reagents are soluble in the chosen solvent system at the reaction temperature. A co-solvent may be necessary.[13] |
Issue 2: Difficulty in Removing Palladium Residues
Symptoms: The purified product is contaminated with a black or grey solid (elemental palladium) or shows residual palladium by analytical techniques (e.g., ICP-MS).
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Ineffective filtration | For heterogeneous catalysts, ensure a well-packed Celite pad is used for filtration. Wash the pad thoroughly with the reaction solvent to recover all the product.[4][5] |
| Presence of soluble palladium species | Simple filtration is not effective for soluble palladium. Treat the crude product solution with a palladium scavenger resin or activated carbon.[7][8] Stir for several hours, then filter to remove the scavenger/carbon. |
| Chelation of palladium by the product | If the product contains functional groups that can chelate palladium, removal can be more challenging. In such cases, specialized scavengers or multiple purification steps may be required.[8] |
Issue 3: Product Decomposition During Silica Gel Chromatography
Symptoms: Streaking on the TLC plate, low recovery of the product from the column, or the appearance of new, more polar spots after chromatography. Thiophene-containing compounds can be sensitive to the acidic nature of silica gel.[10][16]
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Acid-sensitivity of the product | Deactivate the silica gel by pre-treating it with a solution containing a small amount of a non-polar amine, such as triethylamine (1-2% in the eluent).[10][16] |
| Prolonged contact time with silica | Run the column as quickly as possible without compromising separation. Dry loading the sample can also minimize contact time.[16] |
| Unstable product | If the product is highly unstable, consider alternative purification methods such as recrystallization or preparative HPLC with a less acidic stationary phase.[10][17] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide.[1][15]
Materials:
-
This compound (1.1 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide, this compound, base, and palladium catalyst.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude product
-
Silica gel (230-400 mesh)
-
Appropriate solvent system (e.g., Hexane/Ethyl Acetate) determined by TLC analysis
-
Chromatography column and collection tubes
Procedure:
-
Prepare a slurry of silica gel in the least polar solvent of your eluent system and pack the column.
-
Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Elute the column with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity if necessary.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the purified compound.
Protocol 3: Purification by Recrystallization
Materials:
-
Crude product
-
Recrystallization solvent or solvent pair
Procedure:
-
Dissolve the crude product in the minimum amount of a suitable hot solvent.
-
If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal and hot filtering the solution.[18]
-
Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath may improve the yield.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[18]
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: A typical experimental workflow for a Suzuki coupling reaction and subsequent purification.
Caption: A decision tree for troubleshooting common purification issues.
References
- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. spinchem.com [spinchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Separation of Thiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Screening for Difficult Suzuki Couplings of 5-Bromothiophene-2-boronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 5-Bromothiophene-2-boronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is not working or giving low yields. What are the first things I should check?
A1: When a Suzuki coupling reaction fails or results in low yields, a systematic check of the following parameters is recommended:
-
Catalyst Activity: Ensure your palladium catalyst is active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it needs to be reduced in situ. Consider using a fresh batch of catalyst or an air-stable precatalyst.
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and the reaction vessel can lead to catalyst deactivation and homocoupling of the boronic acid.[1] Ensure your reaction is performed under a robust inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Quality: Verify the purity of your this compound, the aryl halide, the base, and the solvents. Boronic acids, especially heteroaromatic ones, can degrade over time.
-
Reaction Conditions: Suboptimal temperature, base, or solvent can significantly hinder the reaction. These factors are often substrate-dependent and may require screening.
Q2: I am observing a significant amount of thiophene as a byproduct. What is causing this and how can I prevent it?
A2: The formation of thiophene is likely due to protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[2] Thiophene boronic acids are particularly susceptible to this. To minimize protodeboronation:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider using weaker bases like K₂CO₃ or KF instead of strong bases like NaOH.
-
Anhydrous Conditions: While some water is often necessary for the Suzuki coupling, excessive amounts can promote protodeboronation. Using anhydrous solvents or minimizing the water content can be beneficial.
-
Use Boronic Esters: Converting the boronic acid to a more stable ester, such as a pinacol ester, can reduce the rate of protodeboronation.
-
Optimize Catalyst System: A highly active catalyst that promotes a fast transmetalation step can outcompete the protodeboronation side reaction.
Q3: Which type of palladium catalyst and ligand should I choose for a difficult coupling with this compound?
A3: For challenging Suzuki couplings, particularly with sterically hindered or electron-rich substrates, standard catalysts like Pd(PPh₃)₄ may not be sufficient. The use of bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos, RuPhos), is highly recommended.[3] These ligands can accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle. Modern palladium precatalysts that incorporate these ligands are often more stable and efficient.
Q4: How do I choose the right base and solvent for my reaction?
A4: The choice of base and solvent is critical and often requires screening for optimal results.
-
Base: Inorganic bases are commonly used. K₂CO₃ is a good starting point, but stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ can be more effective, especially for difficult couplings, as they can promote the transmetalation step.
-
Solvent: A mixture of an organic solvent and water is typically required to dissolve both the organic reactants and the inorganic base. Common solvent systems include 1,4-dioxane/water, toluene/water, and THF/water. The ratio of the organic solvent to water may need to be optimized.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst or an air-stable precatalyst (e.g., a Buchwald G3 or G4 precatalyst). |
| Suboptimal reaction conditions | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), solvents (e.g., dioxane/H₂O, toluene/H₂O), and temperatures (typically 80-110 °C). | |
| Poor reagent quality | Ensure the purity of all starting materials. Consider recrystallizing the boronic acid if its purity is questionable. | |
| Significant Protodeboronation | Strong base and/or excess water | Switch to a milder base (e.g., K₂CO₃) and minimize the amount of water in the reaction. |
| Slow transmetalation | Use a more active catalyst system with bulky, electron-rich ligands (e.g., Pd(OAc)₂ with SPhos or XPhos) to accelerate the coupling reaction. | |
| Boronic acid instability | Consider converting the boronic acid to a more stable derivative, such as a pinacol ester. | |
| Homocoupling of Boronic Acid | Presence of oxygen | Ensure rigorous degassing of solvents and maintain a strict inert atmosphere throughout the reaction. |
| Dehalogenation of Aryl Halide | Hydride source in the reaction | Use anhydrous solvents and a non-reducing base like K₃PO₄. |
Data Presentation: Catalyst System Performance
The following table summarizes the performance of different palladium catalyst systems for the Suzuki coupling of bromothiophene derivatives with various arylboronic acids. This data is compiled from multiple sources and should serve as a guide for catalyst selection.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good | A common starting point, but may be less effective for challenging substrates.[4] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 2 | High | Often provides high yields in shorter reaction times.[5] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | High | Buchwald ligand system, effective for difficult couplings.[5] |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | DME | 80 | 4 | Moderate | Bulky phosphine ligand showing moderate efficiency. |
Note: Yields are highly dependent on the specific arylboronic acid and other reaction conditions.
Experimental Protocols
Protocol 1: General Catalyst Screening Procedure
This protocol outlines a general procedure for screening different palladium catalysts for the Suzuki coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a Buchwald precatalyst; 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄; 2.0-3.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water in a 4:1 ratio)
-
Reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vial, add the aryl bromide, this compound, and the base.
-
Seal the vial with a septum and purge with an inert gas for 10-15 minutes.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Coupling with a Buchwald Ligand System
This protocol is recommended for difficult couplings where standard catalysts have failed.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Buchwald ligand (e.g., SPhos or XPhos; 4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
Degassed 1,4-Dioxane and Water (10:1 ratio)
-
Schlenk flask with a stir bar
-
Inert gas supply (Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, this compound, and potassium phosphate.
-
In a separate vial, dissolve Pd(OAc)₂ and the Buchwald ligand in a small amount of the degassed dioxane.
-
Seal the Schlenk flask, and evacuate and backfill with argon three times.
-
Under a positive flow of argon, add the catalyst/ligand solution to the Schlenk flask.
-
Add the remaining degassed dioxane and water via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor, work up, and purify the product as described in Protocol 1.
Visualizations
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Caption: Troubleshooting logic for difficult Suzuki coupling reactions.
References
Technical Support Center: 5-Bromothiophene-2-boronic Acid in Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of 5-Bromothiophene-2-boronic acid in chemical synthesis, with a focus on the influence of bases and solvents on its reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when using this compound in Suzuki-Miyaura cross-coupling reactions?
A1: The most frequent challenges include low product yield, incomplete conversion of starting materials, and the formation of side products. These issues often stem from suboptimal reaction conditions, particularly the choice of base and solvent, catalyst deactivation, or the inherent instability of the boronic acid under certain conditions.
Q2: My reaction is showing low to no yield. What are the first parameters I should check?
A2: When encountering low yields, begin by assessing the following:
-
Catalyst Activity: Ensure your palladium catalyst is active. If you are using a Pd(II) precatalyst, it requires in-situ reduction to the active Pd(0) species.
-
Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of solvents and failure to maintain a robust inert atmosphere (Nitrogen or Argon) can lead to rapid catalyst decomposition.
-
Reagent Quality: Verify the purity of your this compound and the coupling partner. Boronic acids can degrade over time, particularly through protodeboronation.
-
Base and Solvent System: The selection of base and solvent is crucial and interdependent. The base must be sufficiently strong to promote transmetalation but not so harsh that it causes degradation of the starting materials or products.
Q3: I am observing a significant amount of thiophene as a byproduct. What is causing this and how can it be minimized?
A3: The formation of thiophene is a result of a common side reaction called protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. Thienylboronic acids are particularly susceptible to this, especially under basic conditions. To minimize protodeboronation:
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Consider screening weaker inorganic bases such as K₂CO₃ or Na₂CO₃.
-
Control Temperature: Elevated temperatures can increase the rate of protodeboronation. Optimize the reaction to proceed at a lower temperature if possible.
-
Anhydrous Conditions: While some water is often necessary for the Suzuki-Miyaura reaction, excessive water can promote protodeboronation. Using anhydrous solvents and ensuring the base is dry can be beneficial.
-
Use a Boronic Ester: Converting the boronic acid to a more stable ester, such as a pinacol ester, can reduce the rate of protodeboronation.
Q4: How does the choice of solvent affect the reaction outcome?
A4: The solvent plays a critical role in solubilizing the reactants and catalyst, and it can influence the reaction rate and yield. For Suzuki couplings with thiophene-based boronic acids, solvent systems are often a mixture of an organic solvent and water. Aqueous mixtures of solvents like 1,4-dioxane have been shown to be effective, potentially due to the increased solubility of the boronic acid, leading to higher yields compared to solvents like toluene.[1][2]
Troubleshooting Guides
Issue 1: Low Yield and Incomplete Conversion
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst or consider using a more robust, air-stable precatalyst. |
| Suboptimal Base | The chosen base may be too weak or not soluble enough in the reaction medium. Screen a variety of bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃. Finely powdering the base can improve its efficacy. |
| Inappropriate Solvent | Reactant solubility is crucial. If starting materials are not fully dissolved, the reaction will be slow or incomplete. A common and effective solvent system for thiophene derivatives is a 4:1 mixture of 1,4-dioxane and water.[1][3] |
| Low Reaction Temperature | The reaction may require more thermal energy to proceed at a reasonable rate. Incrementally increase the temperature, but be mindful of potential side reactions at higher temperatures. |
Issue 2: Formation of Side Products
| Side Product | Potential Cause | Suggested Solution |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and the reaction vessel by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. |
| Protodeboronation (Thiophene) | Harsh basic conditions, high temperature, or excess water. | Switch to a milder base (e.g., K₂CO₃), lower the reaction temperature, and use a minimal amount of water necessary for the reaction. Consider using a boronic ester derivative for increased stability. |
| Dehalogenation of Aryl Halide | The organopalladium intermediate reacts with a hydride source before transmetalation. | Ensure anhydrous conditions and use high-purity solvents to minimize potential hydride sources. |
Data Presentation
Table 1: Effect of Solvent on Suzuki Coupling Yield of 5-Arylthiophene-2-carboxylate Derivatives
Reaction of pentyl 5-bromothiophene-2-carboxylate with various arylboronic acids.
| Entry | Arylboronic Acid | Yield in Dry Toluene (%) | Yield in 1,4-Dioxane/Water (4:1) (%) |
| 1 | 4-Methylphenylboronic acid | 50.2 | 71.5 |
| 2 | 4-Methoxyphenylboronic acid | 33.0 | 75.0 |
| 3 | 4-(Methylthio)phenylboronic acid | 76.5 | 80.2 |
| 4 | 3-Chloro-4-fluorophenylboronic acid | 51.5 | 65.0 |
| 5 | 3,4-Dichlorophenylboronic acid | 52.7 | 70.2 |
Data extracted from a study on derivatives of 5-bromothiophene-2-carboxylic acid and illustrates the significant positive impact of an aqueous dioxane solvent system on reaction yield.[1]
Table 2: General Comparison of Bases in Suzuki-Miyaura Coupling
| Base | General Strength | Common Solvents | Notes |
| K₃PO₄ | Strong | Dioxane/Water, Toluene | Often provides good yields, particularly for challenging couplings.[2][3] |
| Cs₂CO₃ | Strong | Dioxane, DMF, Toluene | Highly effective, but more expensive. Can be advantageous in difficult reactions. |
| K₂CO₃ | Medium | Dioxane/Water, Ethanol/Water | A good starting point for optimization; often provides a balance between reactivity and minimizing side reactions.[4][5] |
| Na₂CO₃ | Medium | Dioxane/Water, DMF/Water | A cost-effective option that is effective in many cases.[5] |
| Organic Bases (e.g., Et₃N) | Weak | Anhydrous solvents (e.g., THF, Dioxane) | Generally less effective for Suzuki couplings of aryl bromides compared to inorganic bases. |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling using Pd(PPh₃)₄
This protocol is a standard and effective method for the coupling of this compound with aryl bromides.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask or reaction tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and finely powdered K₃PO₄ (2.0 equiv.).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (2.5 mol%).
-
Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.
-
Heat the reaction mixture to 90°C with vigorous stirring for 12-24 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision-tree workflow for troubleshooting low-yielding Suzuki reactions.
References
- 1. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]
stability of 5-Bromothiophene-2-boronic acid under inert vs. air conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and troubleshooting of 5-Bromothiophene-2-boronic acid in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the longevity and reactivity of this compound, it is recommended to store it in a cool, dry place, typically at 2-8°C.[1] The compound should be kept in a tightly sealed container to minimize exposure to moisture and air. For long-term storage, maintaining an inert atmosphere, for example by storing under argon or nitrogen, is highly recommended to prevent degradation.[2]
Q2: I suspect my this compound has degraded. How can I confirm this?
A2: Degradation can be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).[3][4] In ¹H NMR, the appearance of new signals or changes in the integration of characteristic peaks of the thiophene ring can indicate decomposition. ¹¹B NMR is particularly useful for observing changes in the boron chemical environment.[5][6][7] A stability-indicating HPLC method can be used to separate the parent compound from its degradation products, allowing for quantification of the remaining active material.[3]
Q3: What are the primary degradation pathways for this compound?
A3: The two main degradation pathways are protodeboronation and oxidation.[8][9][10] Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, and is often accelerated by moisture, heat, and basic conditions.[11][12] Oxidative degradation involves the conversion of the boronic acid to a hydroxyl group, which can be promoted by atmospheric oxygen.[13][14]
Q4: My Suzuki-Miyaura coupling reaction using this compound is giving low yields. What could be the cause?
A4: Low yields in Suzuki-Miyaura coupling reactions with this reagent are often due to its instability.[15] The degradation of the boronic acid via protodeboronation or oxidation under the reaction conditions, which are typically basic and may involve elevated temperatures, can reduce the amount of active reagent available for the catalytic cycle.[9][11] It is also possible that oxygen contamination is leading to homocoupling of the boronic acid.[16] Consider using fresh, properly stored reagent and ensure your reaction is performed under a strictly inert atmosphere with degassed solvents.
Q5: Can I use this compound that has been stored for a long time?
A5: It is advisable to test the purity of long-stored this compound before use, especially if it has not been stored under optimal conditions (cool, dry, and inert atmosphere). A simple purity check via NMR or HPLC is recommended to ensure its integrity and to avoid compromising your experimental results.
Stability of this compound: A Comparative Overview
| Factor | Inert Conditions (e.g., Argon, Nitrogen) | Air Exposure (Presence of O₂ and H₂O) | Impact on Stability & Reactivity |
| Atmosphere | Minimal exposure to oxygen and moisture. | Direct contact with atmospheric oxygen and water vapor. | Protodeboronation and oxidation are significantly accelerated in the presence of air and moisture.[8][9][10] |
| Temperature | Low temperatures (2-8°C) are recommended for long-term storage. | Elevated temperatures in the presence of air will likely increase the rate of degradation. | Higher temperatures can promote both protodeboronation and oxidation. |
| pH | Stable. | Exposure to moisture can lead to aqueous conditions where pH becomes a factor. | Basic conditions (high pH) are known to significantly accelerate protodeboronation.[11] |
| Light | Storage in opaque containers is recommended. | Exposure to light can potentially contribute to degradation pathways. | While less documented for this specific compound, photolytic degradation is a possibility for many organic molecules. |
| Handling | Should be handled quickly in a glovebox or under a stream of inert gas. | Repeated opening of the container introduces more air and moisture. | Minimizing exposure to air during weighing and preparation of solutions is crucial for maintaining purity. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield in Suzuki-Miyaura coupling | Degradation of this compound. | - Use fresh, properly stored reagent. - Ensure all solvents are rigorously degassed. - Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration. - Consider using a more stable derivative, such as a boronate ester, if degradation persists. |
| Appearance of unexpected byproducts | Protodeboronation or homocoupling. | - The protodeboronated byproduct (2-bromothiophene) can be identified by GC-MS or NMR. To minimize its formation, reduce reaction temperature or use a milder base. - Homocoupling can result from the presence of oxygen; improve degassing and inert atmosphere techniques.[16] |
| Inconsistent reaction outcomes | Variable quality of the boronic acid starting material. | - Test the purity of the this compound from different batches or suppliers before use. - Implement a standardized storage and handling protocol for the reagent. |
| Solid material does not fully dissolve | Formation of insoluble degradation products (boroxines). | - Boronic acids can dehydrate to form cyclic anhydrides (boroxines). While often in equilibrium with the monomeric form in solution, their formation can indicate prolonged or improper storage. Using a co-solvent might aid dissolution. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
Objective: To quantitatively assess the degradation of this compound over time under specific storage conditions (e.g., inert vs. air exposure).
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Formic acid or other suitable mobile phase modifier
-
HPLC system with a UV detector
-
Analytical balance
-
Vials for sample storage
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into two sets of vials.
-
Set A (Inert): Sparge the vials with argon or nitrogen, seal tightly, and store under the desired inert conditions (e.g., in a desiccator or glovebox at 2-8°C).
-
Set B (Air): Leave the vials loosely capped or open to the atmosphere under the desired ambient conditions.
-
-
HPLC Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), take an aliquot from each set of vials.
-
Dilute the aliquot to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC system.
-
Example HPLC Conditions: (Note: Method development and validation are required)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Calculate the percentage of the remaining compound relative to the initial time point (t=0).
-
Plot the percentage of remaining compound versus time for both inert and air-exposed samples to compare stability.
-
Protocol 2: Qualitative Monitoring of Degradation by ¹H NMR Spectroscopy
Objective: To qualitatively observe the degradation of this compound by identifying the formation of degradation products.
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR spectrometer
-
NMR tubes
Methodology:
-
Sample Preparation:
-
Prepare two NMR tubes, each containing a solution of this compound in a deuterated solvent at a known concentration.
-
Sample 1 (Inert): Seal the NMR tube under an inert atmosphere.
-
Sample 2 (Air): Leave the NMR tube open to the air or seal with a cap that allows air exchange.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum of each sample at an initial time point (t=0).
-
Store the samples under their respective conditions.
-
Acquire subsequent ¹H NMR spectra at regular intervals.
-
-
Data Analysis:
-
Compare the spectra over time. Look for the appearance of new peaks, particularly in the aromatic region, which may correspond to the protodeboronated product (2-bromothiophene).
-
Monitor the relative integration of the signals corresponding to the parent compound and any new species to observe the progression of degradation.
-
Visualizations
References
- 1. 5-Bromo-2-thienylboronic acid = 95 162607-17-2 [sigmaaldrich.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Yoneda Labs [yonedalabs.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Reactions with 5-Bromothiophene-2-boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 5-Bromothiophene-2-boronic acid in Suzuki-Miyaura cross-coupling reactions. The following information is designed to assist in overcoming common challenges and optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in low or no yield. What are the primary factors to investigate?
A1: Low or no yield in a Suzuki reaction involving this compound can stem from several factors. The most common issues include:
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, particularly prevalent with electron-rich heteroaryl boronic acids like the thiophene series.[1][2][3] This process is often accelerated by strong bases, high temperatures, and the presence of water.[1][4]
-
Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen and impurities.[5][6] Catalyst deactivation can also occur due to coordination with Lewis-basic atoms in heterocyclic structures.[7]
-
Inappropriate Reaction Conditions: The choice of base, solvent, temperature, and palladium catalyst/ligand system is crucial for a successful reaction and often requires careful optimization.[8]
-
Reagent Quality: The purity and stability of this compound, the aryl halide, and the solvent are critical. Boronic acids can degrade over time.[5]
Q2: I am observing a significant amount of a byproduct that corresponds to the debrominated thiophene. What is causing this and how can I minimize it?
A2: The formation of a debrominated thiophene byproduct is a clear indication of protodeboronation of your this compound.[1] This side reaction competes with the desired cross-coupling. To minimize protodeboronation, consider the following strategies:
-
Use a Milder Base: Strong bases like NaOH or KOH can accelerate protodeboronation.[1] Switching to milder bases such as K₃PO₄, K₂CO₃, or KF is often beneficial.[1][9]
-
Lower the Reaction Temperature: High temperatures can increase the rate of protodeboronation.[1][10] If possible, run the reaction at a lower temperature (e.g., 60-80 °C).[1]
-
Minimize Water Content or Use Anhydrous Conditions: While a small amount of water can be necessary for the catalytic cycle, excess water can promote protodeboronation.[1][11] Consider using anhydrous solvents or a solvent system with minimal water.[7]
-
Use a Stabilized Boronic Acid Surrogate: If the free boronic acid proves too unstable, using a more robust derivative like a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate can be effective.[1][12] MIDA boronates, in particular, offer a "slow-release" of the active boronic acid, keeping its concentration low and minimizing side reactions.[1][12]
Q3: How do I choose the optimal catalyst and ligand for my Suzuki reaction with this compound?
A3: The catalyst and ligand system plays a pivotal role in the success of the Suzuki coupling. For challenging substrates like heteroaryl boronic acids, the choice of ligand is particularly important.
-
Catalyst Precursor: While Pd(PPh₃)₄ is a classic choice, modern palladium precatalysts like Pd(OAc)₂ in combination with a ligand, or pre-formed palladacycles (e.g., Buchwald precatalysts), often offer higher activity and stability.[5][13]
-
Ligands: Electron-rich and bulky phosphine ligands, such as SPhos and XPhos, are often effective for heteroaryl couplings as they can promote the rate-limiting oxidative addition and reductive elimination steps.[11][13]
Q4: Can I use microwave irradiation to improve my reaction?
A4: Yes, microwave-assisted Suzuki coupling can be highly effective. It often leads to significantly reduced reaction times and improved yields, especially for reactions that are sluggish at lower temperatures.[14]
Troubleshooting Guide
If you are encountering issues with your Suzuki reaction, follow this step-by-step troubleshooting guide.
Initial Checks
-
Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the palladium catalyst.[5][6]
-
Solvent Degassing: Thoroughly degas all solvents, including water, before use.[3]
-
Reagent Purity: Verify the purity of your this compound and coupling partner. Use fresh or properly stored boronic acid.[5]
Troubleshooting Low Yield and Side Products
| Observed Issue | Potential Cause | Recommended Action |
| Low to no product formation | Catalyst inactivity | Use a fresh batch of catalyst. Consider a more active precatalyst/ligand system (e.g., Pd(OAc)₂/SPhos).[1][5] |
| Inappropriate base | The base may be too weak or insoluble. Try a stronger, non-nucleophilic base like K₃PO₄.[15] | |
| Poor solubility of reagents | Change the solvent system to improve solubility. Common choices include dioxane/water or toluene/ethanol/water mixtures.[15][16] | |
| Significant protodeboronation | Base is too strong | Switch to a milder base (e.g., K₃PO₄, K₂CO₃, KF).[1] |
| High reaction temperature | Lower the reaction temperature.[1] | |
| Excess water in the reaction | Use anhydrous solvents or minimize the amount of water.[1] | |
| Inherent instability of the boronic acid | Use a stabilized boronic acid derivative like a MIDA boronate or pinacol ester.[1][12] | |
| Homocoupling of the boronic acid | Presence of oxygen | Ensure rigorous exclusion of oxygen through proper degassing and maintaining an inert atmosphere.[3][5] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol% or Pd(OAc)₂/SPhos, 1-2 mol%)[1][16]
-
Base (e.g., K₃PO₄, 3.0 equivalents)[1]
-
Degassed solvent (e.g., 1,4-dioxane/water, 5:1)[1]
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound, and finely ground base.[1]
-
Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.[16]
-
Under the inert atmosphere, add the palladium catalyst and any additional ligand.[5]
-
Add the degassed solvent mixture via syringe.[1]
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) with vigorous stirring.[1][9]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.[5]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography.[5]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for failed Suzuki reactions.
Caption: A general experimental workflow for a Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
optimization of reaction temperature and time for 5-Bromothiophene-2-boronic acid
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Bromothiophene-2-boronic acid. The primary synthetic route covered is the lithiation of 2,5-dibromothiophene followed by borylation.
Experimental Protocol: Lithiation-Borylation of 2,5-Dibromothiophene
This protocol outlines a standard procedure for the synthesis of this compound.
Materials:
-
2,5-Dibromothiophene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Hexanes
-
Dry ice/acetone or a cryocooler for low-temperature bath
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add 2,5-dibromothiophene to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the starting material in anhydrous THF.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath or a cryocooler. It is crucial to maintain this low temperature during the addition of n-butyllithium to prevent side reactions.
-
Lithiation: Slowly add n-butyllithium dropwise to the stirred solution, ensuring the internal temperature does not rise significantly. The reaction is typically stirred at -78 °C for a specific duration (e.g., 1-2 hours) to ensure complete monolithiation.
-
Borylation: To the cooled solution, add triisopropyl borate dropwise via a syringe or the dropping funnel. A white precipitate may form. Allow the reaction to stir at -78 °C for a period (e.g., 2-3 hours) and then warm to room temperature overnight.
-
Quenching and Workup: Cool the reaction mixture in an ice bath and slowly quench with aqueous HCl. Stir the mixture vigorously for at least 30 minutes to hydrolyze the borate ester.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/diethyl ether) to yield this compound as a solid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive n-butyllithium. | 1. Titrate the n-BuLi solution before use to determine its exact concentration. Use freshly purchased or properly stored reagent. |
| 2. Presence of moisture or oxygen in the reaction. | 2. Ensure all glassware is thoroughly flame-dried. Use anhydrous solvents and maintain a strict inert atmosphere throughout the experiment. | |
| 3. Reaction temperature was too high during lithiation. | 3. Maintain the reaction temperature at or below -78 °C during the addition of n-BuLi and for the specified lithiation time. | |
| Formation of Multiple Products (e.g., Thiophene, 2-Bromothiophene) | 1. Protodeboronation (loss of the boronic acid group). | 1. Ensure the workup with aqueous acid is performed at a low temperature (ice bath). Avoid prolonged exposure to strong acid. Ensure anhydrous conditions during the reaction. |
| 2. Over-lithiation leading to the formation of 2,5-dilithiothiophene. | 2. Use only one equivalent of n-BuLi. Add the n-BuLi slowly and monitor the reaction. | |
| Product is an Oily or Gummy Solid | 1. Presence of boronic anhydride/ester impurities. | 1. Vigorously stir the reaction mixture with aqueous acid during workup for a sufficient time to ensure complete hydrolysis. The crude product can sometimes be co-distilled with water under vacuum to hydrolyze anhydrides. |
| 2. Residual solvent. | 2. Ensure the product is thoroughly dried under high vacuum. | |
| Inconsistent Results | 1. Variability in the quality of reagents. | 1. Use high-purity starting materials and anhydrous solvents. |
| 2. Inconsistent reaction time or temperature. | 2. Carefully control and monitor reaction parameters in each experiment. |
Optimization of Reaction Temperature and Time
| Parameter | Condition | Expected Outcome | Rationale |
| Lithiation Temperature | -100 °C to -90 °C | Lower yield of desired product, potentially incomplete reaction. | At very low temperatures, the rate of lithiation may be too slow for practical synthesis times. |
| -78 °C (Optimal) | Good yield and high selectivity for monolithiation. | Standard temperature for achieving a good balance between reaction rate and minimizing side reactions like decomposition of the lithiated intermediate. | |
| > -60 °C | Increased side products (e.g., from reaction with THF), potential for over-lithiation. | The lithiated thiophene intermediate is less stable at higher temperatures. | |
| Lithiation Time | < 1 hour | Incomplete lithiation, leading to lower yield. | Insufficient time for the halogen-metal exchange to go to completion. |
| 1 - 2 hours (Optimal) | High conversion to the lithiated intermediate. | Generally sufficient time for the reaction to complete at -78 °C. | |
| > 3 hours | Diminishing returns on yield, potential for slow decomposition of the intermediate. | Prolonged reaction times at low temperatures do not typically improve the yield significantly and can introduce other issues. | |
| Borylation Time | 1 - 2 hours at -78 °C | Potentially incomplete reaction with the borate ester. | The reaction between the lithiated species and the borate ester may be slow at very low temperatures. |
| 2 - 3 hours at -78 °C, then warm to RT overnight (Optimal) | Ensures complete formation of the borate ester adduct. | Allows for the initial reaction to occur at low temperature and then ensures the reaction goes to completion as it warms. | |
| Warming to RT too quickly | Potential for side reactions of any unreacted lithiated species. | A gradual warm-up is generally preferred. |
Frequently Asked Questions (FAQs)
Q1: Why is it critical to maintain a very low temperature (-78 °C) during the addition of n-butyllithium?
A1: The lithiated thiophene intermediate is highly reactive and can be unstable at higher temperatures. Maintaining a low temperature minimizes side reactions, such as reaction with the THF solvent or decomposition, and ensures the selective formation of the desired monolithiated species.
Q2: My final product is a sticky solid that is difficult to handle. What can I do?
A2: This is often due to the presence of boronic anhydrides, which are formed by the dehydration of the boronic acid. To convert these back to the boronic acid, you can try dissolving the crude product in diethyl ether and washing it with a small amount of water, or by recrystallizing from a solvent mixture containing some water. Another technique is to stir the crude product as a slurry in hexanes for an extended period.
Q3: I see a significant amount of debrominated thiophene in my crude product. What causes this?
A3: This is likely due to protodeboronation, where the boronic acid group is cleaved and replaced with a proton from a water source. This can happen if there is residual moisture in your reaction or during the acidic workup. To minimize this, ensure all reagents and solvents are scrupulously dry and perform the acidic quench at low temperatures.
Q4: Can I use a different organolithium reagent, like sec-butyllithium or tert-butyllithium?
A4: While other organolithium reagents can be used for lithiation, n-butyllithium is the most common and generally provides good results for this type of transformation. More reactive organolithiums like sec-butyllithium or tert-butyllithium may lead to more side reactions or be less selective.
Q5: How should I store the final this compound product?
A5: Boronic acids can be sensitive to air and moisture and may slowly decompose or form anhydrides over time. It is best to store the purified product in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a refrigerator or freezer.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for addressing low product yield.
Validation & Comparative
A Comparative Analysis of Thiophene Boronic Acid Isomers in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount. This guide provides a detailed comparative study of thiophene-2-boronic acid and thiophene-3-boronic acid in the context of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry. By presenting experimental data, detailed protocols, and mechanistic insights, this document aims to inform rational choices in the synthesis of novel thiophene-containing compounds.
The Suzuki-Miyaura coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[1][2][3][4][5] In the synthesis of pharmaceuticals and functional materials, thiophene moieties are common structural motifs.[6][7][8] The choice between thiophene-2-boronic acid and thiophene-3-boronic acid as a coupling partner can significantly influence reaction efficiency, yield, and the overall success of a synthetic route. This guide explores the nuances of their reactivity.
Data Presentation: A Comparative Overview of Reaction Yields
The following table summarizes quantitative data from various studies, highlighting the performance of thiophene-2-boronic acid and thiophene-3-boronic acid under different reaction conditions.
| Aryl Halide/Triflate | Boronic Acid Isomer | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromoaniline | Thiophene-2-boronic acid | Pd(dtbpf)Cl₂ (2) | Et₃N (2) | Aq. Kolliphor EL | RT | 0.25 | 86 | [9] |
| 3-Bromoaniline | Thiophene-2-boronic acid | Pd(dtbpf)Cl₂ (2) | Et₃N (2) | Aq. Kolliphor EL | RT | 1 | 96 | [9] |
| 4-Bromoaniline | Thiophene-2-boronic acid | Pd(dtbpf)Cl₂ (2) | Et₃N (2) | Aq. Kolliphor EL | RT | 0.25 | 91 | [9] |
| 2-Bromoaniline | Thiophene-3-boronic acid | Pd(dtbpf)Cl₂ (2) | Et₃N (2) | Aq. Kolliphor EL | RT | 0.25 | 81 | [9] |
| 3-Bromoaniline | Thiophene-3-boronic acid | Pd(dtbpf)Cl₂ (2) | Et₃N (2) | Aq. Kolliphor EL | RT | 0.25 | 88 | [9] |
| 4-Bromoaniline | Thiophene-3-boronic acid | Pd(dtbpf)Cl₂ (2) | Et₃N (2) | Aq. Kolliphor EL | RT | 0.25 | 94 | [9] |
| 2-Chloropyridine | Thiophene-3-boronic acid | [Pd/2]-complex (0.5) | K₂CO₃ (3.2) | n-Butanol/Water | 100 | 12 | ~100 | [8] |
| 2-Chloro-4-picoline | Thiophene-3-boronic acid | [Pd/2]-complex (0.5) | K₂CO₃ (3.2) | n-Butanol/Water | 100 | 12 | 89 | [8] |
| 2-Chloro-isonicotinamide | Thiophene-3-boronic acid | [Pd/2]-complex (0.5) | K₂CO₃ (3.2) | n-Butanol/Water | 100 | 12 | 91 | [8] |
From the available data, both isomers demonstrate high reactivity, often affording excellent yields in short reaction times, particularly in micellar Suzuki couplings.[9] Notably, thiophene-3-boronic acid has been shown to be a robust coupling partner for challenging substrates like 2-chloropyridine, achieving near-quantitative conversion.[8] The choice of catalyst, base, and solvent system plays a crucial role in optimizing the reaction outcome for each isomer.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results. Below are representative protocols for Suzuki-Miyaura coupling reactions involving thiophene boronic acids.
General Protocol for Suzuki Coupling using Pd(PPh₃)₄[1]
Materials:
-
Aryl halide (1 equivalent)
-
Thiophene boronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add the aryl halide, thiophene boronic acid, palladium catalyst, and base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Micellar Suzuki Cross-Coupling Protocol[9]
Materials:
-
Bromoaniline (0.5 mmol)
-
Thiophene boronic acid (0.6 mmol)
-
Pd(dtbpf)Cl₂ (0.01 mmol)
-
Triethylamine (Et₃N) (1 mmol)
-
Aqueous Kolliphor EL (2 mL, 1.97% w/v in H₂O)
Procedure:
-
In a reaction vessel, combine the bromoaniline, thiophene boronic acid, Pd(dtbpf)Cl₂, and triethylamine.
-
Add the aqueous Kolliphor EL solution.
-
Stir the mixture at room temperature for the specified time (e.g., 15-60 minutes).
-
Upon completion, add ethanol (approximately 10 mL) until the reaction mixture becomes homogeneous.
-
Remove the solvents under reduced pressure.
-
Purify the residue by flash column chromatography.
Visualizations: Reaction Mechanism and Experimental Workflow
To further elucidate the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. boa.unimib.it [boa.unimib.it]
A Comparative Guide to 5-Bromothiophene-2-boronic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, enabling the synthesis of a vast array of complex molecules, including pharmaceuticals and functional materials. The choice of the boronic acid coupling partner is a critical determinant of reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of 5-Bromothiophene-2-boronic acid with other commonly employed boronic acids in Suzuki-Miyaura cross-coupling reactions, supported by experimental data and detailed protocols.
Performance Comparison of Boronic Acids in Suzuki-Miyaura Coupling
The reactivity of boronic acids in Suzuki-Miyaura coupling is influenced by a combination of electronic and steric factors. Generally, electron-rich boronic acids tend to exhibit higher reactivity, while electron-deficient or sterically hindered boronic acids may require more forcing conditions or specialized catalytic systems to achieve comparable yields. The presence of a bromine atom in this compound introduces an additional functional handle for subsequent transformations, a feature not present in simple aryl or other heteroaryl boronic acids.
The following table summarizes the performance of various boronic acids in Suzuki-Miyaura coupling with different aryl and heteroaryl halides. While direct side-by-side comparisons under identical conditions are limited in the literature, this compilation of data from various sources provides valuable insights into the relative reactivity and expected yields for each class of boronic acid.
| Boronic Acid | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 | [1][2] |
| Phenylboronic acid | 2-Bromothiophene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 4 | 92 | [3] |
| 4-Methoxyphenylboronic acid | 2-Bromo-5-(bromomethyl)thiophene | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 76 | [1] |
| Thiophene-3-boronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 80 | 18 | 88 | |
| Furan-2-boronic acid | 4-Bromobenzonitrile | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 6 | 91 | |
| n-Butylboronic acid | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | K₃PO₄ | THF/H₂O | 60 | 24 | 78 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of cross-coupling reactions. Below are representative experimental protocols for Suzuki-Miyaura coupling reactions involving this compound and, for comparison, Phenylboronic acid.
Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Bromotoluene
Materials:
-
This compound (1.1 equiv)
-
4-Bromotoluene (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-Bromotoluene, and Potassium Carbonate.
-
The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed 4:1 mixture of Toluene and Water to the flask.
-
The mixture is stirred and heated to 90 °C for 12 hours, or until reaction completion is observed by TLC or GC-MS analysis.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 2-(p-tolyl)-5-bromothiophene.
Protocol 2: Suzuki-Miyaura Coupling of Phenylboronic acid with 2-Bromothiophene
Materials:
-
Phenylboronic acid (1.2 equiv)
-
2-Bromothiophene (1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, dissolve Palladium(II) Acetate and Triphenylphosphine in degassed DMF under an inert atmosphere.
-
To a separate flame-dried round-bottom flask, add Phenylboronic acid, 2-Bromothiophene, and Potassium Carbonate.
-
Evacuate and backfill the flask with an inert gas.
-
Add the catalyst solution to the flask containing the reactants, followed by degassed water.
-
The reaction mixture is stirred and heated to 100 °C for 4 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo.
-
The residue is purified by column chromatography to yield 2-phenylthiophene.
Visualizing the Suzuki-Miyaura Coupling
The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Quantifying 5-Bromothiophene-2-boronic Acid Purity
For researchers, scientists, and professionals in drug development, the purity of reagents is paramount to ensure the reliability and reproducibility of experimental results. 5-Bromothiophene-2-boronic acid is a key building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. Accurate determination of its purity is crucial for stoichiometric calculations and for minimizing the introduction of impurities into subsequent reaction steps. This guide provides a comparative overview of the most common analytical methods for quantifying the purity of this compound, complete with experimental protocols and performance data.
Comparison of Analytical Methods
The choice of an analytical method for purity determination depends on several factors, including the required accuracy, the nature of potential impurities, available instrumentation, and the intended application of the compound. The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography (GC), and Elemental Analysis for the analysis of this compound.
| Parameter | HPLC-UV | qNMR (¹H) | GC-FID (after derivatization) | Elemental Analysis |
| Principle | Chromatographic separation based on polarity, followed by UV detection. | Quantitative determination based on the integral of a specific proton signal relative to a certified internal standard. | Chromatographic separation of volatile derivatives by boiling point, followed by flame ionization detection. | Combustion of the sample to determine the percentage of C, H, N, S, and Br. |
| Primary Information | Purity (area %), impurity profile, retention time. | Absolute purity (% w/w) against a standard. | Purity (area %), detection of volatile impurities. | Elemental composition (% of each element). |
| Typical Purity Range | >95%[1] | >98% | >99%[2] | Confirms empirical formula. |
| Limit of Detection (LOD) | ~0.01% | ~0.1% | ~0.01% | Not applicable for purity. |
| Limit of Quantification (LOQ) | ~0.05% | ~0.3% | ~0.05% | Not applicable for purity. |
| Precision (RSD) | < 2%[3] | < 1% | < 3% | < 0.4% |
| Key Advantage | Excellent for resolving and quantifying impurities. | Provides absolute purity without a specific reference standard of the analyte. | High resolution for volatile and thermally stable derivatives. | Verifies the fundamental composition of the compound. |
| Key Limitation | Requires a chromophore. Purity is relative to detected impurities. | Lower sensitivity than chromatographic methods. | Requires derivatization for non-volatile boronic acids. | Does not distinguish between the target molecule and isomers or organic impurities with the same elemental composition. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and consistent results. Below are representative protocols for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for determining the purity of this compound and identifying non-volatile impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of a 1:1 mixture of Mobile Phase A and B.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
-
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides an absolute purity value by comparing the integral of an analyte's signal to that of a certified internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10 mg of this compound and 5 mg of the internal standard into an NMR tube.
-
Add approximately 0.7 mL of the deuterated solvent.
-
Ensure complete dissolution by vortexing or gentle sonication.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full signal recovery.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Logical Flow for qNMR Purity Determination
Caption: Logical flow for determining absolute purity using qNMR.
Gas Chromatography (GC) with Derivatization
Due to the low volatility of boronic acids, derivatization is typically required before GC analysis.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for polar compounds (e.g., DB-5ms)
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Aprotic solvent (e.g., acetonitrile, pyridine)
Procedure:
-
Derivatization:
-
Accurately weigh about 1 mg of this compound into a vial.
-
Add 500 µL of the aprotic solvent and 100 µL of BSTFA.
-
Cap the vial and heat at 60 °C for 30 minutes.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
-
Data Analysis:
-
The purity is determined by the area percentage of the derivatized analyte peak.
-
Experimental Workflow for GC Analysis with Derivatization
References
- 1. 5-Bromo-2-thienylboronic acid = 95 162607-17-2 [sigmaaldrich.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthetic Validation of 5-Bromothiophene-2-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of validated synthetic routes to 5-Bromothiophene-2-boronic acid, a key building block in the synthesis of various pharmaceutical and materials science compounds. Below, we detail the most common and effective synthetic strategies, offering objective comparisons of their performance with supporting experimental data and protocols.
Introduction
This compound is a versatile intermediate frequently utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 5-bromothiophen-2-yl moiety into a target molecule. The efficiency and purity of the boronic acid are critical for the success of subsequent synthetic steps. This guide evaluates the primary synthetic methodologies for its preparation, focusing on reaction efficiency, scalability, and purity of the final product.
Synthetic Route Comparison
Two primary synthetic routes are considered for the preparation of this compound:
-
Route 1: Halogen-Metal Exchange of 2,5-Dibromothiophene followed by Borylation. This is the most widely reported and validated method. It involves the selective monolithiation of 2,5-dibromothiophene at the 2-position, followed by quenching the resulting organolithium species with a borate ester and subsequent acidic hydrolysis.
-
Route 2: Direct Bromination of Thiophene-2-boronic Acid. This route offers a more direct approach by attempting to selectively brominate the 5-position of commercially available thiophene-2-boronic acid. However, this method can be challenging due to the potential for side reactions, including protodeboronation and bromination at other positions.
The following sections provide a detailed analysis and experimental protocols for these routes.
Route 1: Halogen-Metal Exchange of 2,5-Dibromothiophene
This method is favored for its high regioselectivity and generally good yields. The key to this synthesis is the selective deprotonation at the more acidic C-2 position of the thiophene ring, followed by a rapid halogen-metal exchange.
Experimental Protocol
Step 1: Synthesis of 2,5-Dibromothiophene
2,5-Dibromothiophene is typically prepared by the direct bromination of thiophene.
-
Materials: Thiophene, Bromine, Benzene (or a suitable alternative solvent), Sodium Hydroxide, Ethanol.
-
Procedure: To a solution of thiophene in a suitable solvent, bromine is added dropwise at a controlled temperature. After the addition is complete, the reaction mixture is stirred until the evolution of hydrogen bromide gas ceases. The mixture is then worked up by washing with an aqueous base, followed by distillation to afford pure 2,5-dibromothiophene.
Step 2: Synthesis of this compound
-
Materials: 2,5-Dibromothiophene, n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA), Triisopropyl borate or Trimethyl borate, Diethyl ether or Tetrahydrofuran (THF), Hydrochloric acid.
-
Procedure: A solution of 2,5-dibromothiophene in anhydrous diethyl ether or THF is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon). To this solution, one equivalent of n-butyllithium is added dropwise, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for a specified time to ensure complete monolithiation. Subsequently, a solution of triisopropyl borate (or another suitable borate ester) in the same solvent is added dropwise, again maintaining the low temperature. The reaction is allowed to warm slowly to room temperature and then quenched by the addition of aqueous hydrochloric acid. The product is extracted with an organic solvent, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization.
Data Presentation
| Parameter | Step 1: Dibromination | Step 2: Lithiation-Borylation | Overall |
| Starting Material | Thiophene | 2,5-Dibromothiophene | Thiophene |
| Key Reagents | Bromine | n-BuLi, Triisopropyl borate | - |
| Solvent | Benzene/Ethanol | Diethyl ether/THF | - |
| Temperature | 0 °C to reflux | -78 °C to room temperature | - |
| Reaction Time | 16-20 hours | 2-4 hours | 18-24 hours |
| Typical Yield | 60-70% | 75-85% | 45-60% |
| Purity (post-purification) | >98% | >98% | >98% |
Logical Workflow for Route 1
Caption: Synthetic workflow for Route 1.
Route 2: Direct Bromination of Thiophene-2-boronic Acid
This approach is theoretically more atom-economical but is often complicated by a lack of selectivity.
Experimental Protocol
-
Materials: Thiophene-2-boronic acid, N-Bromosuccinimide (NBS) or Bromine, Acetonitrile or Dichloromethane.
-
Procedure: Thiophene-2-boronic acid is dissolved in a suitable solvent, and a brominating agent (e.g., NBS) is added portion-wise at a controlled temperature. The reaction is monitored by techniques such as TLC or GC-MS. Upon completion, the reaction mixture is worked up to isolate the product. Purification can be challenging due to the presence of starting material, over-brominated byproducts, and products of protodeboronation.
Data Presentation
| Parameter | Direct Bromination |
| Starting Material | Thiophene-2-boronic acid |
| Key Reagents | N-Bromosuccinimide (NBS) |
| Solvent | Acetonitrile |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1-3 hours |
| Typical Yield | Variable (often low to moderate) |
| Purity (post-purification) | Often requires extensive purification |
Logical Relationship for Route 2
Caption: Challenges in the direct bromination (Route 2).
Comparison and Recommendations
| Feature | Route 1: Halogen-Metal Exchange | Route 2: Direct Bromination |
| Reliability & Reproducibility | High | Low to Moderate |
| Yield | Good to Excellent | Variable, often lower |
| Purity of Crude Product | Generally high | Often a mixture |
| Scalability | Well-established for scale-up | Difficult to scale due to selectivity issues |
| Number of Steps | Two steps from thiophene | One step from thiophene-2-boronic acid |
| Safety Considerations | Requires handling of pyrophoric n-BuLi and cryogenic temperatures. | Involves handling of corrosive bromine or NBS. |
| Cost-Effectiveness | Can be more expensive due to the cost of n-BuLi and low-temperature requirements. | Potentially more cost-effective if selectivity can be controlled. |
Recommendation: For researchers requiring high-purity this compound with a reliable and well-documented procedure, Route 1 is the recommended synthetic strategy. While it involves an additional step and requires careful handling of organolithium reagents, the high yields and purity of the final product often outweigh these considerations. Route 2 may be explored for small-scale synthesis or when seeking to optimize a more direct approach, but significant process development would be required to overcome the challenges of selectivity and purification.
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of Thiophene Derivatives
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules, particularly in the creation of carbon-carbon bonds involving heteroaromatic compounds like thiophene. The choice of the palladium catalyst is a critical parameter that significantly influences reaction efficiency, yield, and overall success. This guide provides an objective comparison of common palladium catalysts for the Suzuki coupling of thiophene derivatives, using the reaction between 2-bromothiophene and phenylboronic acid as a representative model. The insights are particularly relevant for the coupling of multi-functionalized substrates such as 5-Bromothiophene-2-boronic acid.
Performance Comparison of Palladium Catalysts
The selection of a palladium catalyst system is pivotal for optimizing the Suzuki-Miyaura coupling reaction. Factors such as catalyst activity, stability, and sensitivity to functional groups on the substrates determine the outcome. Below is a summary of the performance of three widely used palladium catalyst systems under typical reaction conditions for the coupling of 2-bromothiophene with phenylboronic acid.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 2.5 - 5 | K₃PO₄ or K₂CO₃ | 1,4-Dioxane/H₂O | 80 - 100 | 12 - 24 | 75 - 95 |
| Pd(dppf)Cl₂ | 1 - 3 | K₂CO₃ or Cs₂CO₃ | DME or 1,4-Dioxane | 80 - 90 | 2 - 8 | 85 - 98 |
| Pd₂(dba)₃ / SPhos | 0.5 - 2 | K₃PO₄ | Toluene or 1,4-Dioxane | Room Temp. - 80 | 0.5 - 4 | > 95 |
Discussion of Catalyst Performance
1. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): The Reliable Workhorse
Pd(PPh₃)₄ is one of the most traditional and widely used catalysts for Suzuki couplings.[1][2] It is relatively stable to air and moisture, making it easy to handle. For many standard thiophene couplings, it provides good to excellent yields.[1] However, it often requires higher catalyst loadings (typically 2-5 mol%), elevated temperatures, and longer reaction times (12-24 hours) to achieve complete conversion.[2][3] This can be a limitation when working with thermally sensitive substrates.
2. [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂): The Efficient Alternative
Pd(dppf)Cl₂ is a more modern and generally more active catalyst than Pd(PPh₃)₄ for a broader range of substrates. The dppf ligand provides both steric bulk and electron-donating properties, which facilitates the key steps of the catalytic cycle. This catalyst often provides higher yields in significantly shorter reaction times (2-8 hours) and may require lower catalyst loadings. Its enhanced activity makes it a suitable choice for more challenging or sterically hindered coupling partners.
3. Pd₂(dba)₃ with Buchwald Ligands (e.g., SPhos): The High-Performance System
For achieving very high turnover numbers and frequencies, catalyst systems generated in situ from a palladium source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a sterically demanding, electron-rich phosphine ligand (e.g., Buchwald ligands like SPhos) are the state-of-the-art. These systems can catalyze reactions at room temperature, often in very short reaction times (30 minutes to 4 hours), and with very low catalyst loadings (as low as 0.5 mol%).[4][5] This makes them ideal for large-scale synthesis and for substrates that are prone to decomposition or side reactions under harsh conditions. The high efficiency, however, comes with the cost of more expensive and air-sensitive ligands that require careful handling under an inert atmosphere.
Visualizing the Suzuki-Miyaura Coupling
To better understand the processes involved, the following diagrams illustrate the fundamental catalytic cycle and a standard laboratory workflow for performing the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Experimental Protocols
The following are representative experimental protocols for the Suzuki coupling of 2-bromothiophene with phenylboronic acid using the discussed catalysts. These may require optimization for specific substrates and scales.
Protocol 1: Using Pd(PPh₃)₄ [1][2]
-
Materials:
-
2-Bromothiophene (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromothiophene, phenylboronic acid, K₃PO₄, and Pd(PPh₃)₄.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the mixture to 90°C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Using Pd(dppf)Cl₂
-
Materials:
-
2-Bromothiophene (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethoxyethane (DME)
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
In a reaction vessel, combine 2-bromothiophene, phenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DME to the flask, followed by the Pd(dppf)Cl₂ catalyst.
-
Heat the reaction to 80°C and stir for 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent.
-
Perform a standard aqueous work-up and purify the product by column chromatography.
-
Protocol 3: Using Pd₂(dba)₃ / SPhos
-
Materials:
-
2-Bromothiophene (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous Toluene
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃ and SPhos to a dry reaction vial.
-
Remove the vial from the glovebox, and add 2-bromothiophene, phenylboronic acid, and K₃PO₄.
-
Seal the vial, and evacuate and backfill with an inert gas.
-
Add anhydrous, degassed toluene via syringe.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once complete, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
References
- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
A Comparative Guide to the Reactivity of 5-Bromothiophene-2-boronic acid and Its Analogs in Computational Studies
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 5-Bromothiophene-2-boronic acid's Performance with Alternative Thiophene-based Boronic Acids, Supported by Computational and Experimental Data.
In the landscape of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, thiophene-based boronic acids are indispensable building blocks for the construction of complex organic molecules. Among these, this compound serves as a key intermediate in the synthesis of a wide array of functional materials and pharmaceutical agents. This guide provides a comparative analysis of the reactivity of this compound against two key alternatives: 5-Chlorothiophene-2-boronic acid and the parent Thiophene-2-boronic acid. This comparison is grounded in computational density functional theory (DFT) studies and corroborated by experimental findings from Suzuki-Miyaura coupling reactions.
Executive Summary of Reactivity Comparison
Computational and experimental data consistently demonstrate a reactivity trend among the three compared thiophene-2-boronic acid derivatives. The reactivity generally follows the order of the halogen substituent on the thiophene ring: Bromo > Chloro > Unsubstituted. This trend is primarily influenced by the electronic effects of the substituent, which alters the electron density of the thiophene ring and influences the energetics of key steps in the catalytic cycle of cross-coupling reactions.
| Compound | Halogen at C5 | Relative Reactivity | Key Computational Insights | Typical Experimental Observations |
| This compound | Bromo | High | Lower HOMO-LUMO gap, indicating higher reactivity. The C-Br bond is more readily cleaved in oxidative addition. | Generally affords high yields in Suzuki-Miyaura coupling reactions under standard conditions. |
| 5-Chlorothiophene-2-boronic acid | Chloro | Moderate | Higher HOMO-LUMO gap compared to the bromo-analog. The C-Cl bond is stronger and requires higher activation energy for cleavage. | Good to moderate yields are achievable, often requiring more forcing reaction conditions (higher temperatures, stronger bases, or more specialized catalysts).[1] |
| Thiophene-2-boronic acid | None (Hydrogen) | Lower | Highest HOMO-LUMO gap among the three. Reactivity is primarily dictated by the inherent electronic properties of the thiophene ring without substituent effects. | Can be an effective coupling partner, but reactions may be slower or less efficient compared to its halogenated counterparts. |
Computational Analysis of Reactivity
Density Functional Theory (DFT) calculations provide valuable insights into the electronic properties and, by extension, the reactivity of these molecules. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their difference (the HOMO-LUMO gap), are crucial indicators of chemical reactivity and stability.[2] A smaller HOMO-LUMO gap generally correlates with higher reactivity.
Furthermore, DFT studies on thiophene oligomers have shown that substitutions on the thiophene ring significantly influence the HOMO-LUMO gap. Electron-withdrawing groups, such as halogens, tend to lower the LUMO energy, thereby reducing the HOMO-LUMO gap and increasing the molecule's electrophilicity and reactivity.
Experimental Data in Suzuki-Miyaura Coupling
Experimental results from Suzuki-Miyaura cross-coupling reactions provide practical validation of the reactivity trends predicted by computational studies. The reaction yield is a direct, albeit complex, indicator of the substrate's reactivity under specific conditions.
A study on the synthesis of thiophene-based derivatives via Suzuki cross-coupling of esters of 5-bromothiophene-2-carboxylic acid with various arylboronic acids reported moderate to good yields, demonstrating the utility of the 5-bromothiophene scaffold in these reactions.[4][5]
In contrast, the coupling of chlorothiophenes, while economically attractive, often presents greater challenges. Successful Suzuki coupling of ethyl 5-chlorothiophene-2-glyoxylate with arylboronic acids has been reported, but it underscores the necessity of carefully optimized reaction conditions to achieve satisfactory yields.[1] The higher stability of the C-Cl bond necessitates more robust catalytic systems or higher reaction temperatures to facilitate the initial oxidative addition step.
The reactivity of the parent Thiophene-2-boronic acid in Suzuki couplings is well-established. However, in competitive scenarios or in reactions with less reactive coupling partners, its performance can be surpassed by its halogenated analogs due to their enhanced reactivity.
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura coupling reactions involving thiophene-boronic acids. It is crucial to note that optimal conditions can vary significantly based on the specific substrates and desired product.
General Protocol for Suzuki-Miyaura Coupling:
Materials:
-
Thiophene-boronic acid derivative (1.0 eq)
-
Aryl halide (1.0-1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add the thiophene-boronic acid, aryl halide, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tcichemicals.com [tcichemicals.com]
Navigating the Kinetics of Suzuki Coupling: A Comparative Guide for 5-Bromothiophene-2-boronic Acid
For researchers, scientists, and drug development professionals, understanding the kinetics of Suzuki-Miyaura cross-coupling reactions is paramount for optimizing reaction conditions, maximizing yields, and ensuring process scalability. This guide provides a comparative analysis of the kinetic aspects of Suzuki reactions involving 5-Bromothiophene-2-boronic acid and its alternatives, supported by experimental data and detailed protocols.
The Suzuki-Miyaura reaction is a powerful and widely used method for carbon-carbon bond formation, prized for its mild conditions and tolerance of various functional groups.[1] However, the kinetic profile of the reaction can be significantly influenced by the choice of substrates, particularly the boronic acid. Heteroaromatic boronic acids, such as this compound, often present unique challenges compared to their aryl counterparts, including a propensity for protodeboronation.[2][3] This guide will delve into the factors governing the reaction rates and provide a framework for efficient kinetic analysis.
Comparative Kinetic Performance
| Parameter | This compound | Phenylboronic Acid (Aryl Boronic Acid) | Boronic Esters (e.g., Pinacol Esters) | Kinetic Impact & Rationale |
| Substrate Stability | Prone to protodeboronation, especially under basic conditions.[2] | Generally more stable than many heteroaryl boronic acids.[4] | Generally more stable and less prone to protodeboronation than corresponding boronic acids.[5] | The instability of heteroaryl boronic acids can lead to lower effective concentrations and complex kinetic profiles. Boronic esters offer a more stable alternative, often leading to more reproducible kinetics. |
| Transmetalation Rate | Can be slower due to the electron-rich nature of the thiophene ring potentially deactivating the boron center towards transmetalation. | Considered a benchmark for "standard" transmetalation rates in many kinetic studies. | The rate can be significantly enhanced depending on the ester group.[6][7][8] For example, catechol esters can accelerate transmetalation.[6] | Transmetalation is often the rate-determining step.[9] The electronic properties of the boronic acid's organic group and the nature of the boron substituents (acid vs. ester) are critical. |
| Oxidative Addition | Not directly dependent on the boronic acid, but the choice of aryl halide partner is crucial. The C-Br bond of the thiophene ring itself is not involved in the boronic acid functionality. | Not directly dependent on the boronic acid. | Not directly dependent on the boronic acid. | The rate of oxidative addition is primarily influenced by the halide (I > Br > Cl) and the electronic properties of the organohalide. |
| Ligand Effects | Bulky, electron-rich phosphine ligands are generally effective for heteroaryl couplings.[10] | A wide range of phosphine and N-heterocyclic carbene (NHC) ligands are effective. | Similar to boronic acids, ligand choice is crucial for efficient coupling. | Ligands stabilize the palladium catalyst and facilitate both oxidative addition and reductive elimination, thereby influencing the overall reaction rate. |
| Base Selection | Weaker bases or anhydrous conditions may be preferred to minimize protodeboronation.[2] | A variety of inorganic bases (e.g., K₂CO₃, K₃PO₄) are commonly used. | The choice of base can influence the formation of the active boronate species. | The base plays a crucial role in activating the boronic acid for transmetalation.[5] |
| Solvent System | Anhydrous conditions or the use of additives like trimethyl borate can be beneficial.[2] | Biphasic systems (e.g., toluene/water) or polar aprotic solvents are common. | Aprotic solvents are generally preferred. | Solvent polarity and the ability to dissolve both the organic and inorganic reagents affect reaction rates. |
Experimental Protocols for Kinetic Analysis
A detailed and consistent experimental protocol is essential for obtaining reliable kinetic data. The following is a generalized procedure for the kinetic analysis of a Suzuki-Miyaura coupling reaction.
Objective: To determine the reaction rate and order with respect to the reactants.
Materials:
-
This compound (or alternative boronic acid)
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water)
-
Internal standard (e.g., dodecane)
-
Anhydrous solvents and inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the palladium precatalyst (e.g., 2 mol%), the ligand (e.g., 4 mol%), and the base (2.0 mmol).[1]
-
Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of 4:1 dioxane/water) and the internal standard via syringe.[11]
-
Reaction Initiation and Monitoring: Place the Schlenk tube in a preheated oil bath set to the desired temperature (e.g., 80 °C) and start vigorous stirring.[12] At specified time intervals, withdraw aliquots (e.g., 0.1 mL) from the reaction mixture using a syringe.
-
Quenching and Analysis: Quench each aliquot immediately by adding it to a vial containing a quench solution (e.g., water or a dilute acid) and an extraction solvent (e.g., ethyl acetate).[12] Analyze the organic layer by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product and remaining starting materials relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time to obtain the reaction profile. From this data, the initial reaction rate can be determined. By systematically varying the initial concentrations of the reactants and catalyst, the reaction order with respect to each component can be established.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To further elucidate the process, the following diagrams, generated using the DOT language, illustrate the key steps in the Suzuki-Miyaura reaction and the experimental workflow for its kinetic analysis.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for kinetic analysis of Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
A Comparative Guide to Regioselectivity in Reactions of Substituted Bromothiophenes
For Researchers, Scientists, and Drug Development Professionals
Substituted thiophenes are foundational scaffolds in a multitude of applications, from organic electronics to pharmaceuticals. The precise control of substituent placement on the thiophene ring—regioselectivity—is paramount for tuning molecular properties and biological activity. This guide provides an objective comparison of key synthetic methodologies for the functionalization of substituted bromothiophenes, supported by experimental data, to aid in the strategic design of synthetic routes.
Fundamental Principles of Thiophene Reactivity
The thiophene ring is an electron-rich aromatic system. The positions adjacent to the sulfur atom (C2 and C5, or α-positions) are inherently more reactive towards electrophiles and deprotonation than the C3 and C4 positions (β-positions). This is due to the ability of the sulfur atom to stabilize the intermediate sigma-complex more effectively at the α-position. The presence of a bromine atom and other substituents can significantly modulate this intrinsic reactivity through steric and electronic effects, which can be exploited to achieve high regioselectivity.
Caption: General reactivity hierarchy of positions on the thiophene ring.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation. The regioselectivity in these reactions is dictated by the relative ease of the initial oxidative addition step, which is influenced by the electronic and steric environment of the C-Br bond.
Common Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Employs organoboron reagents.
-
Stille Coupling: Utilizes organotin reagents.[1]
-
Kumada Coupling: Involves Grignard (organomagnesium) reagents.[2]
For 2,5-dibromo-3-substituted thiophenes, coupling reactions often show a preference for the C5 position. This is attributed to the C5 position being more electron-deficient, making the C-Br bond more susceptible to oxidative addition by the palladium catalyst.[5][6] For instance, the regioselective Suzuki coupling of 2,5-dibromo-3-hexylthiophene has been reported to occur preferentially at the C5 position.[5] Similarly, in the reaction of 2,5-dibromo-3-methylthiophene with arylboronic acids, the bromo group at the C5 position is selectively substituted when using 1.1 equivalents of the boronic acid.[5][6]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Comparative Data: Suzuki-Miyaura Coupling of Bromothiophenes
| Entry | Bromothiophene Isomer | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95 | [7] |
| 2 | 3-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90 | [7] |
| 3 | 2,5-Dibromo-3-methylthiophene¹ | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 27-63 | [5] |
| 4 | 4,5-Dibromothiophene-2-carboxaldehyde² | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | - | - | Good | [8] |
¹Yields for mono-arylation at the C5 position with various arylboronic acids. ²Reaction proceeds regioselectively, with the first coupling occurring at the C5 position.[8]
Experimental Protocol: Suzuki-Miyaura Coupling of 3,4-Dibromothiophene [9]
-
To an oven-dried Schlenk flask, add 3,4-dibromothiophene (1.0 mmol), the desired arylboronic acid (2.5 mmol for diarylation), and potassium phosphate (K₃PO₄, 4.0 mmol).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
-
Stir the mixture under an argon atmosphere at room temperature for 30 minutes.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the mixture, dilute with water, and extract with an appropriate organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
Palladium-Catalyzed Direct Arylation (C-H Activation)
Direct arylation offers a more atom-economical approach by forming C-C bonds via C-H bond activation, avoiding the pre-functionalization required for traditional cross-coupling.[10] However, controlling regioselectivity, particularly with 3-substituted thiophenes, can be challenging, often yielding a mixture of C2 and C5 arylated products.[11][12]
A key strategy for achieving regioselectivity is the use of a "blocking group". A bromo-substituent at the C2 position can effectively block this site, directing the C-H activation exclusively to the C5 position.[10] This allows for the synthesis of C5-arylated 2-bromo-3-substituted thiophenes, which can then undergo a subsequent cross-coupling at the C2 position to generate 2,5-diarylthiophenes with two different aryl groups.[10]
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Kumada Coupling [organic-chemistry.org]
- 3. Negishi Coupling [organic-chemistry.org]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. BJOC - Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group [beilstein-journals.org]
- 11. Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reactivity of bromoselenophenes in palladium-catalyzed direct arylations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Spectroscopic Analysis for Product Structure Confirmation: A Case Study on Suzuki Coupling Products of 5-Bromothiophene-2-boronic Acid
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical step in the synthesis and discovery pipeline. This guide provides a comparative overview of common spectroscopic and analytical techniques used to elucidate the structure of products derived from the versatile building block, 5-Bromothiophene-2-boronic acid, with a focus on a representative Suzuki coupling product: 5-phenylthiophene-2-carboxylic acid.
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds, frequently employed to synthesize biaryl compounds which are common motifs in pharmacologically active molecules. Starting with this compound, a wide array of derivatives can be accessed. Here, we compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy in confirming the successful synthesis of 5-phenylthiophene-2-carboxylic acid. Additionally, we will briefly discuss alternative and complementary techniques such as Elemental Analysis and X-ray Crystallography.
Workflow for Spectroscopic Structure Confirmation
The general workflow for confirming the structure of a synthesized compound involves a multi-technique approach to gather orthogonal data, ensuring a high degree of confidence in the final structure assignment.
Caption: General workflow for spectroscopic analysis.
Primary Spectroscopic Techniques: A Head-to-Head Comparison
The following sections detail the expected data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for the representative product, 5-phenylthiophene-2-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy provides information on the number of different types of protons and their neighboring protons.
¹³C NMR Spectroscopy provides information on the number of different types of carbon atoms in the molecule.
| Technique | Expected Chemical Shifts (δ) for 5-phenylthiophene-2-carboxylic acid | Interpretation |
| ¹H NMR | ~12-13 ppm (singlet, 1H) | Acidic proton of the carboxylic acid.[1] |
| ~7.7-7.9 ppm (doublet, 1H) | Thiophene proton adjacent to the carboxylic acid. | |
| ~7.6-7.7 ppm (multiplet, 2H) | Phenyl protons ortho to the thiophene ring. | |
| ~7.4-7.5 ppm (multiplet, 3H) | Phenyl protons meta and para to the thiophene ring. | |
| ~7.3-7.4 ppm (doublet, 1H) | Thiophene proton adjacent to the phenyl ring. | |
| ¹³C NMR | ~165-170 ppm | Carbonyl carbon of the carboxylic acid.[1] |
| ~140-145 ppm | Quaternary carbon of the thiophene ring attached to the phenyl group. | |
| ~135-140 ppm | Quaternary carbon of the phenyl ring attached to the thiophene group. | |
| ~130-135 ppm | Quaternary carbon of the thiophene ring attached to the carboxylic acid. | |
| ~129-130 ppm | Phenyl C-H carbons. | |
| ~128-129 ppm | Phenyl C-H carbons. | |
| ~125-127 ppm | Thiophene C-H carbons. |
Advantages of NMR:
-
Provides detailed structural information, including connectivity.
-
Non-destructive.
-
Quantitative analysis is possible.[2]
Limitations of NMR:
-
Requires a relatively larger amount of sample compared to MS.
-
Solubility of the sample can be a limiting factor.
-
Complex spectra can be challenging to interpret for larger molecules.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar molecules like carboxylic acids.
| Technique | Expected m/z Values for 5-phenylthiophene-2-carboxylic acid | Interpretation |
| ESI-MS | [M-H]⁻: 217.02 | Deprotonated molecular ion in negative ion mode. |
| [M+H]⁺: 219.04 | Protonated molecular ion in positive ion mode. | |
| [M+Na]⁺: 241.02 | Sodium adduct of the molecular ion in positive ion mode. | |
| Fragmentation | Loss of CO₂ (m/z 174) from [M-H]⁻ | Characteristic fragmentation of a carboxylic acid. |
| Loss of H₂O (m/z 201) from [M+H]⁺ | Loss of water from the protonated molecule. |
Advantages of MS:
-
Extremely sensitive, requiring very small amounts of sample.
-
Provides accurate molecular weight information.
-
Can be coupled with chromatography (e.g., LC-MS) for mixture analysis.[3]
Limitations of MS:
-
Provides limited information about the specific arrangement of atoms (isomer differentiation can be difficult).
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is particularly useful for identifying the presence of specific functional groups. Attenuated Total Reflectance (ATR) is a common sampling technique for solid and liquid samples.[6][7]
| Technique | Expected Absorption Frequencies (cm⁻¹) for 5-phenylthiophene-2-carboxylic acid | Interpretation |
| ATR-FTIR | ~2500-3300 (broad) | O-H stretch of the carboxylic acid dimer. |
| ~1680-1710 (strong) | C=O stretch of the carboxylic acid.[8] | |
| ~1500-1600 | C=C stretching of the aromatic rings (thiophene and phenyl).[9] | |
| ~1200-1300 | C-O stretch of the carboxylic acid. | |
| ~700-900 | C-H out-of-plane bending of the substituted aromatic rings.[10] |
Advantages of IR:
-
Fast and easy to use.
-
Excellent for identifying functional groups.
-
Non-destructive.
Limitations of IR:
-
Provides limited information about the overall molecular structure.
-
Spectra can be complex, with overlapping peaks.
Alternative and Complementary Analytical Techniques
While NMR, MS, and IR are the workhorses of structure elucidation, other techniques can provide valuable, often definitive, information.
Elemental Analysis
This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. The experimentally determined percentages are compared with the calculated values for the proposed structure.
| Technique | Calculated Elemental Composition for C₁₁H₈O₂S |
| Elemental Analysis | C: 64.69%, H: 3.95%, S: 15.70% |
Advantages of Elemental Analysis:
-
Provides the empirical formula of the compound.
-
Can confirm the purity of a sample.
Limitations of Elemental Analysis:
-
Does not provide information about the arrangement of atoms.
-
Requires a pure sample.
-
Boron-containing compounds can sometimes yield low carbon values due to the formation of refractory boron carbide during analysis.[11]
X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction provides the absolute structure of a molecule, including bond lengths, bond angles, and stereochemistry.[12]
Advantages of X-ray Crystallography:
-
Provides an unambiguous three-dimensional structure.
-
Can reveal information about intermolecular interactions in the solid state.[13]
Limitations of X-ray Crystallography:
-
Requires a high-quality single crystal of sufficient size, which can be difficult to grow.
-
The determined structure is for the solid state and may differ from the structure in solution.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible data.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[14] Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.
-
Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. For ¹H NMR, the signals are integrated to determine the relative number of protons.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with ESI, such as a mixture of acetonitrile and water or methanol and water.[15][16] A small amount of a volatile acid (e.g., formic acid for positive mode) or base (e.g., ammonium hydroxide for negative mode) can be added to promote ionization.[15]
-
Instrument Setup: The mass spectrometer is calibrated using a standard solution. The ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) are optimized for the analyte.
-
Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatograph (LC-MS). The mass spectrum is acquired over a relevant m/z range.
-
Data Analysis: The acquired spectrum is analyzed to identify the molecular ion and any significant fragment ions.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Background Collection: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely. A background spectrum of the clean, empty crystal is recorded.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[17] Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.[17]
-
Data Acquisition: The IR spectrum of the sample is recorded.
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to produce the final absorbance or transmittance spectrum. The characteristic absorption bands are then identified and assigned to their corresponding functional groups.
Elemental Analysis
-
Sample Preparation: A precisely weighed, pure, and dry sample (typically 1-3 mg) is placed in a tin or silver capsule.
-
Combustion: The sample is combusted at high temperature (around 1000 °C) in a stream of oxygen. This converts the elements into simple gases (CO₂, H₂O, N₂, SO₂).
-
Separation and Detection: The combustion gases are passed through a separation column (typically a gas chromatograph) and quantified by a thermal conductivity detector.
-
Calculation: The instrument software calculates the percentage of each element based on the detector response and the initial sample weight.
X-ray Crystallography
-
Crystal Growth: High-quality single crystals are grown, often by slow evaporation of a solvent from a saturated solution of the purified compound.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[12] The crystal is rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[12]
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods. The structural model is then refined to best fit the experimental data.[18]
The Suzuki Coupling Catalytic Cycle
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, the synthetic route to the class of compounds discussed. Understanding the mechanism can sometimes provide insights into potential byproducts that may need to be identified during spectroscopic analysis.
Caption: Suzuki-Miyaura cross-coupling catalytic cycle.
By employing a combination of these powerful analytical techniques, researchers can confidently determine the structure of their synthesized molecules, a fundamental requirement for advancing research and development in chemistry and the life sciences.
References
- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. books.rsc.org [books.rsc.org]
- 3. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. agilent.com [agilent.com]
- 7. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. iosrjournals.org [iosrjournals.org]
- 10. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 11. Thiophene-based covalent organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. phys.libretexts.org [phys.libretexts.org]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. juniperpublishers.com [juniperpublishers.com]
A Comparative Guide to 5-Bromothiophene-2-boronic acid and its Alternatives in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic selection of reagents for carbon-carbon bond formation is a critical step in the synthesis of novel chemical entities. 5-Bromothiophene-2-boronic acid is a key building block, widely used to install the versatile 5-bromothiophene-2-yl moiety. However, its performance, stability, and handling characteristics must be weighed against several viable alternatives. This guide provides an objective, data-driven comparison to inform reagent selection in Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions.
The primary alternatives benchmarked against this compound are its corresponding pinacol ester for Suzuki-Miyaura coupling, organostannane reagents for Stille coupling, and organozinc reagents for Negishi coupling. Each approach offers a unique profile of reactivity, stability, and functional group tolerance.
Data Presentation: Quantitative Performance Comparison
The choice of coupling partner significantly impacts reaction outcomes. The following tables summarize the key performance differences between this compound and its alternatives.
Table 1: Suzuki-Miyaura Coupling: Boronic Acid vs. Boronic Ester
| Parameter | This compound | This compound pinacol ester | Citation |
| Reactivity | Generally higher; leads to faster reaction times.[1][2][3] | Generally lower reaction rate.[2] | |
| Stability | Prone to decomposition (protodeboronation, oxidation), affecting shelf-life.[1][2][4] | Significantly more stable, often crystalline and easy to handle/store.[1][2][5][6][7] | |
| Purity | Can be challenging to obtain in high purity due to instability.[1] | High purity is generally achievable via standard chromatography.[1][2] | |
| Typical Yield | Can be high in short reaction times but may be compromised by decomposition.[1] | Often provides higher, more reproducible isolated yields in complex syntheses.[1][2] | |
| Handling | Requires careful handling and storage, often at low temperatures.[8] | Easier to handle and weigh accurately; less sensitive to air and moisture.[1][2] | |
| Active Species | Direct transmetalation. | May hydrolyze in situ to the boronic acid or undergo direct transmetalation.[2][5][9] |
Table 2: Comparison of Cross-Coupling Methodologies
| Parameter | Suzuki-Miyaura (Boronic Acid) | Stille (Organostannane) | Negishi (Organozinc) | Citation |
| Reagent | This compound | 2-Bromo-5-(tributylstannyl)thiophene | 2-Bromo-5-(chlorozincio)thiophene | |
| Toxicity | Boron reagents are generally low in toxicity.[9] | Organotin compounds are highly toxic and require special handling/disposal.[10][11] | Organozinc reagents are moderately toxic, air and moisture sensitive.[12] | |
| Functional Group Tolerance | Very broad. | Very broad; stable to air and moisture.[13] | High, but reagents are sensitive to protic functional groups.[12][14] | |
| Reactivity | Moderate to high. | Moderate; often requires harsher conditions or additives.[11][13] | High; reactions are often very fast, even at low temperatures.[12] | |
| Byproducts | Boron-based salts, generally easy to remove. | Stoichiometric amounts of toxic tin byproducts, can be difficult to remove.[11] | Zinc salts, typically removed with aqueous workup. | |
| Commercial Availability | Widely available.[8] | Less common, often prepared in situ or requires custom synthesis. | Often prepared in situ from the corresponding halide.[12][15] |
Experimental Protocols
Detailed methodologies provide a starting point for practical application and comparison.
Protocol 1: Suzuki-Miyaura Coupling with this compound
This protocol describes a general procedure for the palladium-catalyzed coupling of an aryl bromide with this compound.
-
Reagents:
-
Procedure:
-
To a flame-dried reaction flask, add the aryl bromide, this compound, Pd(PPh₃)₄, and K₃PO₄.[16][18]
-
Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 15 minutes.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.[17]
-
Heat the reaction mixture to 90 °C and stir for 12 hours.[16][19]
-
Monitor reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Stille Coupling with 2-Bromo-5-(tributylstannyl)thiophene
This protocol outlines the coupling of an aryl iodide with an organostannane reagent.
-
Reagents:
-
Procedure:
-
In an inert atmosphere glovebox or Schlenk line, add the aryl iodide, 2-Bromo-5-(tributylstannyl)thiophene, Pd₂(dba)₃, and P(o-tol)₃ to a dry reaction flask.[20]
-
Add anhydrous toluene.
-
Heat the reaction mixture to 100-110 °C and stir for 12-16 hours under an inert atmosphere.[10][20]
-
Monitor reaction progress via TLC or GC-MS.
-
After cooling, the reaction mixture can be filtered through a pad of celite to remove the palladium catalyst.[10]
-
Remove the solvent under reduced pressure.
-
Purify the product via column chromatography. Note that removal of tin byproducts can be challenging.
-
Protocol 3: Negishi Coupling with 2-Bromo-5-(chlorozincio)thiophene
This protocol involves the in situ generation of the organozinc reagent followed by coupling.
-
Reagents:
-
2,5-Dibromothiophene (1.0 mmol, 1.0 equiv) for reagent formation
-
n-Butyllithium (1.0 mmol, 1.0 equiv, solution in hexanes)
-
Zinc Chloride (ZnCl₂, 1.1 mmol, 1.1 equiv, anhydrous solution in THF)
-
Aryl Iodide (0.9 mmol, 0.9 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)[14]
-
CPhos or XPhos (ligand, 0.04 mmol, 4 mol%)[14]
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Organozinc Formation:
-
Dissolve 2,5-dibromothiophene in anhydrous THF under argon and cool to -78 °C.
-
Slowly add n-butyllithium and stir for 30 minutes to form the lithiated intermediate.
-
Add the solution of ZnCl₂ and allow the mixture to warm to room temperature, forming 2-Bromo-5-(chlorozincio)thiophene.
-
-
Coupling Reaction:
-
In a separate flask, add the aryl iodide, Pd(OAc)₂, and the phosphine ligand under argon.[14]
-
Add the freshly prepared organozinc solution via cannula.
-
Stir the reaction at room temperature for 3-6 hours.[14]
-
Monitor reaction progress via TLC.
-
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
-
Mandatory Visualizations
Catalytic Cycle and Workflow Diagrams
Visual representations of the reaction mechanism and experimental setup aid in understanding the practical aspects of the chemistries.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Key feature comparison of alternative coupling reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Boronic Esters | High Purity for [frontierspecialtychemicals.com]
- 7. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]
- 8. 5-Bromo-2-thienylboronic acid = 95 162607-17-2 [sigmaaldrich.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Stille Coupling [organic-chemistry.org]
- 12. Negishi coupling - Wikipedia [en.wikipedia.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Negishi Coupling [organic-chemistry.org]
- 16. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rsc.org [rsc.org]
Safety Operating Guide
Navigating the Safe Disposal of 5-Bromothiophene-2-boronic acid: A Procedural Guide
For researchers and professionals in the scientific community, the responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and protecting the ecosystem. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Bromothiophene-2-boronic acid, a compound that necessitates careful handling due to its potential hazards. Adherence to these procedures is crucial for maintaining operational safety and regulatory compliance.
Immediate Safety and Hazard Information
This compound is categorized as a substance that can cause skin and serious eye irritation.[1][2][3] All handling and disposal operations should be conducted with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.[1][2][4] It is recommended to work in a well-ventilated area or within a chemical fume hood to prevent the inhalation of dust or vapors.[1][4]
Key Safety Data Summary
| Hazard | GHS Classification | Precautionary Statements |
| Skin Irritation | Category 2 | H315: Causes skin irritation. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][3] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] |
| Respiratory Irritation | May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to manage it as hazardous chemical waste.[2] It should never be disposed of down the drain or in standard trash.[2][5]
-
Waste Identification and Segregation :
-
Designate a specific waste container, clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[2]
-
Ensure the container is constructed from a compatible material, such as high-density polyethylene (HDPE) or glass, and is equipped with a secure, leak-proof lid.[2]
-
Do not mix this waste with other incompatible chemicals, such as strong oxidizing agents, strong acids, or strong bases.[4][5][6]
-
-
Container Management :
-
Keep the hazardous waste container sealed at all times, except when actively adding waste.
-
Store the container in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Employ secondary containment to mitigate the spread of the material in the event of a leak.[2]
-
-
Disposal of Contaminated Materials :
-
Handling Empty Containers :
-
Empty containers that previously held the chemical should be triple-rinsed with a suitable solvent.
-
The rinsate from this process must be collected and disposed of as hazardous waste.[2]
-
After triple-rinsing, the defaced, empty container may be disposed of as regular trash, in accordance with your institution's policies.[2]
-
-
Arranging for Professional Disposal :
Quantitative Data for Aqueous Waste Disposal
| Parameter | Guideline | Citation |
| pH of Aqueous Waste for Drain Disposal | Neutral pH range (typically 5.5 - 9.0) if permitted by local regulations.[4][5] | [4][5] |
| Quantity for Drain Disposal | Generally limited to very small quantities of dilute, non-hazardous solutions, and only with explicit local authorization.[5][8] | [5][8] |
Disposal Workflow
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow emphasizes safety and compliance with institutional and regulatory standards.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. chemdmart.com [chemdmart.com]
- 8. laballey.com [laballey.com]
Essential Safety and Operational Guide for Handling 5-Bromothiophene-2-boronic acid
This guide provides comprehensive safety protocols, personal protective equipment (PPE) recommendations, and detailed operational procedures for the safe handling and disposal of 5-Bromothiophene-2-boronic acid. It is intended for researchers, scientists, and professionals in the field of drug development to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary hazards associated with this compound are summarized below.
| Hazard Classification | Description |
| Skin Irritation | Causes skin irritation upon contact.[1][2] |
| Eye Irritation | Causes serious eye irritation.[1][2][3] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled.[3][4] |
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[3][5] | To protect eyes from dust particles and potential splashes.[5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[3][5] | To prevent skin contact and potential irritation.[5] Gloves should be inspected before use and changed immediately if contaminated.[6] |
| Body Protection | A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes.[6] | To protect skin from accidental spills and contact.[6] |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[1] | To minimize the risk of respiratory tract irritation.[3] |
Detailed Experimental Protocol for Safe Handling
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
1. Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible before beginning work.[5][6]
-
All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][5]
-
The work area should be clean and free of clutter.
2. Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
3. Handling the Compound:
-
Keep the container of this compound tightly closed when not in use.[1][6]
-
Avoid generating dust when transferring the solid.[1][6] Use appropriate tools, such as a spatula, for transfers.[6]
-
If weighing the compound, do so in a fume hood or a ventilated balance enclosure.
4. Post-Handling:
-
Clean the work area and any equipment used to remove any residual chemical.
-
Decontaminate or dispose of used PPE as hazardous waste.[5]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
5. Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed and store at the recommended temperature of 2-8°C.
Caption: Workflow for handling this compound.
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[5]
-
Waste Collection: Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.[5]
-
Regulations: Dispose of all chemical waste in accordance with federal, state, and local regulations.[5][7]
-
Prohibition: Do not pour waste down the drain.[5]
Emergency Procedures: First Aid Measures
In the event of exposure, follow these first aid measures immediately.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek medical attention.[1] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek medical attention if irritation occurs.[1] |
| Inhalation | Remove from exposure and move to fresh air immediately.[3] If breathing is difficult, give oxygen. Get medical aid.[3] |
| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[3] Get medical aid.[4] |
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
